molecular formula C10H16ClNO B1379224 4-(2-Aminobutyl)phenol hydrochloride CAS No. 78108-17-5

4-(2-Aminobutyl)phenol hydrochloride

Cat. No.: B1379224
CAS No.: 78108-17-5
M. Wt: 201.69 g/mol
InChI Key: KBVLJLNPFNPDGA-UHFFFAOYSA-N
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Description

4-(2-Aminobutyl)phenol hydrochloride is a phenolic amine derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. Its molecular structure, featuring a phenol group and an aminobutyl side chain, suggests potential for diverse chemical modifications and biological interactions. Researchers investigate this compound as a key synthetic intermediate or structural analog in the development of novel pharmacologically active molecules. Literature on related phenolic and aminophenol compounds indicates potential applicability in studying neurotransmitter systems, such as those involving dopamine and serotonin, due to the structural resemblance to endogenous amines . The primary research applications of this compound are explored in early-stage drug discovery. Its structure serves as a valuable scaffold for designing and synthesizing compounds for high-throughput screening and structure-activity relationship (SAR) studies. The phenolic hydroxyl group allows for etherification or esterification, while the primary amine functionality, provided in a stable hydrochloride salt form, is amenable to acylation or Schiff base formation for creating diverse chemical libraries . These libraries are crucial for identifying new lead compounds with potential activity at central nervous system targets, though specific binding affinities and mechanisms of action for this exact molecule require further empirical characterization. In material science, the compound's phenolic structure may also be investigated for incorporation into polymer matrices to enhance material properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this chemical with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

4-(2-aminobutyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVLJLNPFNPDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Aminobutyl)phenol Hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The request for a detailed technical guide on 4-(2-Aminobutyl)phenol hydrochloride has been met with a significant scarcity of publicly available scientific literature and data for this specific chemical entity. Our comprehensive search has revealed a notable lack of information regarding its synthesis, characterization, and pharmacological profile.

However, the scientific landscape provides robust data on structurally similar and commercially available compounds, namely 4-(3-Aminobutyl)phenol and 4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride) . This guide will focus on providing a detailed technical overview of these closely related molecules, offering valuable insights that may be pertinent to the study of this compound, given their shared phenolic and aminobutyl/aminoethyl moieties. This approach is taken to provide a scientifically grounded and useful resource for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of any chemical entity's scientific exploration is its unique identification and fundamental physicochemical properties. These parameters are critical for everything from experimental design to regulatory compliance.

Chemical Identifiers

The unambiguous identification of a chemical compound is paramount. This is achieved through a combination of systematic nomenclature and universally recognized registry numbers.

Identifier4-(3-Aminobutyl)phenol4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride)
IUPAC Name 4-(3-aminobutyl)phenol[1]4-(2-aminoethyl)phenol;hydrochloride[2]
CAS Number 52846-75-0[1]60-19-5[2][3]
Molecular Formula C₁₀H₁₅NO[1][4]C₈H₁₂ClNO[2]
Synonyms p-hydroxyhomoamphetamine, Phenol, 4-(3-aminobutyl)-, 4-(4'-Hydroxyphenyl)-2-aminobutane[1][5]4-Hydroxyphenethylamine hydrochloride, Tyrosamine hydrochloride[3]
Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for different applications.

Property4-(3-Aminobutyl)phenol4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride)
Molecular Weight 165.23 g/mol [1][4]173.64 g/mol [2][3]
Appearance Solid[4]Powder[3]
Purity ≥95%[4][5]≥98% (TLC)[3]
Storage 4°C, protect from light, stored under nitrogen[5]Room Temperature

Section 2: Synthesis and Characterization

Conceptual Synthetic Workflow

The synthesis of aminobutylphenols often involves multi-step processes. A generalized workflow can be conceptualized as follows:

G start Starting Phenolic Material step1 Protection of Phenolic Hydroxyl Group start->step1 step2 Side-Chain Introduction (e.g., Friedel-Crafts Acylation) step1->step2 step3 Formation of Oxime or Nitrostyrene step2->step3 step4 Reduction of Nitro/Oxime Group to Amine step3->step4 step5 Deprotection of Phenolic Hydroxyl step4->step5 end_product Final Aminobutylphenol Product step5->end_product

Figure 1: Generalized synthetic workflow for aminobutylphenols.

Causality in Experimental Choices:

  • Protection of the phenolic hydroxyl group is a critical initial step to prevent its interference with subsequent reactions, particularly those involving electrophiles.

  • The choice of method for side-chain introduction will depend on the desired isomer and the reactivity of the protected phenol.

  • Reduction of the nitro or oxime group is a key step in forming the primary amine. The choice of reducing agent (e.g., catalytic hydrogenation, metal hydrides) can influence the overall yield and purity.

  • Deprotection is the final step to yield the desired phenolic amine.

Analytical Characterization

The identity and purity of a synthesized compound must be unequivocally established. A suite of analytical techniques is employed for this purpose.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a compound and for quantitative analysis.

Illustrative HPLC Protocol for Phenolic Amines:

  • Column Selection: A C18 reversed-phase column is typically suitable for the separation of moderately polar compounds like phenolic amines.

  • Mobile Phase Preparation: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile).

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the phenolic chromophore (typically around 275-280 nm)[6].

  • Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase, and filtered before injection.

  • Data Analysis: The retention time is used to identify the compound, and the peak area is used for quantification against a standard curve.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of a compound.

Expected MS Fragmentation Pattern:

  • Electrospray Ionization (ESI) in positive mode is a common technique for analyzing amines.

  • The molecular ion peak [M+H]⁺ would be expected.

  • Fragmentation patterns can provide structural information. For instance, cleavage of the butyl side chain is a likely fragmentation pathway.

G cluster_0 Mass Spectrometry Fragmentation Molecular Ion Molecular Ion Fragment 1 Fragment 1 Molecular Ion->Fragment 1 Loss of NH3 Fragment 2 Fragment 2 Molecular Ion->Fragment 2 Side-chain cleavage

Figure 2: Conceptual MS fragmentation pathway.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the protons on the butyl side chain, and the amine and hydroxyl protons. The chemical shifts and coupling patterns would be used to confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, further confirming the overall structure.

Section 3: Pharmacological and Toxicological Profile

The biological activity and safety profile of a compound are of paramount importance in drug development. While data for this compound is absent, the known pharmacology and toxicology of related phenolic compounds provide a valuable frame of reference.

Potential Mechanism of Action

Phenolic amines, such as tyramine, are known to interact with various biological targets.

  • Adrenergic System: Many phenolic amines can act as sympathomimetic agents, either directly by stimulating adrenergic receptors or indirectly by promoting the release of norepinephrine.

  • Trace Amine-Associated Receptors (TAARs): Tyramine is a known agonist of TAAR1, a G-protein coupled receptor involved in neuromodulation.

Toxicological Considerations

The toxicological profile of phenolic compounds is a significant area of study.

  • Phenol Toxicity: Phenol itself is known to be toxic, and its use in various applications has been well-documented[7][8]. The toxicity of substituted phenols can vary depending on the nature and position of the substituents.

  • Metabolism: The metabolism of phenolic compounds often involves conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion. The rate and extent of metabolism can significantly influence the compound's biological activity and potential for toxicity.

  • GHS Hazard Statements for 4-(3-Aminobutyl)phenol:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Section 4: Applications in Drug Development

The structural motifs present in this compound and its relatives are found in numerous pharmaceuticals.

  • Scaffold for Bioisosteric Replacement: The phenol group is a common pharmacophore, but it can be associated with metabolic instability. The development of phenol bioisosteres is an active area of research in medicinal chemistry to improve the pharmacokinetic properties of drug candidates[9].

  • Building Block for Complex Molecules: The aminobutylphenol scaffold can serve as a starting point for the synthesis of more complex molecules with desired pharmacological activities.

Logical Relationship in Drug Design:

G scaffold Aminobutylphenol Scaffold sar Structure-Activity Relationship (SAR) Studies scaffold->sar optimization Lead Optimization sar->optimization candidate Drug Candidate optimization->candidate

Figure 3: Role of the aminobutylphenol scaffold in drug discovery.

Section 5: Safety and Handling

Proper safety precautions are essential when handling any chemical compound in a research setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling powders or volatile substances.

  • Storage: Store the compound according to the manufacturer's recommendations, which for 4-(3-Aminobutyl)phenol includes refrigeration and protection from light[5].

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

While a comprehensive technical guide on this compound is not feasible due to the current lack of available data, this guide has provided a detailed overview of the closely related and better-characterized compounds, 4-(3-Aminobutyl)phenol and 4-(2-Aminoethyl)phenol hydrochloride. The information presented on their chemical identity, synthesis, characterization, and potential biological activities offers a valuable starting point for researchers interested in this class of compounds. Further investigation into the synthesis and properties of this compound is warranted to fill the existing knowledge gap.

References

  • PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydron;chloride. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). rac 4-(3-Aminobutyl)phenol.
  • Sigma-Aldrich. (n.d.). Tyramine hydrochloride.
  • ChemScene. (n.d.). 4-(3-Aminobutyl)phenol.
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  • The Good Scents Company. (n.d.). 4-amino-2-hydroxytoluene.
  • PubChem. (n.d.). 4-(2-Aminoethyl)phenol;phenol. National Center for Biotechnology Information.
  • ChemBK. (2024). 4-(3-{[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino}butyl)phenol hydrochloride.
  • PubChem. (n.d.). 4-(3-Aminobutyl)phenol. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2).
  • LGC Standards. (n.d.). rac 4-(3-Aminobutyl)phenol.
  • Pharmaffiliates. (n.d.). rac 4-(3-Aminobutyl)phenol.
  • PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol.
  • ChemicalBook. (n.d.). 2-AMINO-4-PHENYLPHENOL(1134-36-7) 1H NMR spectrum.
  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • Integrated Risk Information System (IRIS). (n.d.). TOXICOLOGICAL REVIEW OF Phenol. U.S. Environmental Protection Agency.
  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • National Center for Biotechnology Information. (n.d.). Phenol Toxicity. StatPearls.
  • National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • ResearchGate. (2021). Is phenol, used as a preservative at 0,4% in an oral medication, toxic to cats?.
  • ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Amino-2-methylphenol(2835-96-3) 1H NMR spectrum.
  • PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS.
  • National Center for Biotechnology Information. (2022). Interdisciplinary analysis of drugs: Structural features and clinical data.
  • ChemicalBook. (n.d.). 2-Amino-4-chlorophenol(95-85-2) 1H NMR spectrum.
  • PubMed. (2025). Phenol (bio)isosteres in drug design and development.
  • PubMed. (n.d.). Low-level determination of 4-chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (4-CTHC) in efavirenz drug substance by LC-MS.

Sources

An In-Depth Technical Guide to the Synthesis of 4-(2-Aminobutyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for 4-(2-aminobutyl)phenol hydrochloride, a valuable compound for researchers and professionals in drug development. The document delves into the core chemical principles, offering detailed experimental protocols and comparative data to inform laboratory synthesis.

Introduction

4-(2-Aminobutyl)phenol is a substituted phenolic compound with a chiral center, making it a molecule of interest in medicinal chemistry and pharmacological research. Its structural similarity to endogenous monoamine neurotransmitters suggests potential applications in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation for experimental use. This guide will explore the primary synthetic routes to this target molecule, focusing on reductive amination and a multi-step approach involving nitration and subsequent reduction.

Part 1: Primary Synthesis via Reductive Amination

The most direct and widely applicable approach to the synthesis of 4-(2-aminobutyl)phenol is through the reductive amination of the corresponding ketone precursor, 4-(4-hydroxyphenyl)-2-butanone, also known as raspberry ketone.[1] This method is favored for its efficiency and the commercial availability of the starting materials.

Section 1.1: Synthesis of the Key Precursor: 4-(4-Hydroxyphenyl)-2-butanone

The synthesis of 4-(4-hydroxyphenyl)-2-butanone is typically achieved via a Friedel-Crafts alkylation reaction between phenol and 4-hydroxy-2-butanone.[2][3] This electrophilic aromatic substitution reaction is catalyzed by a solid acid catalyst, such as an acid-activated Montmorillonite clay, which offers environmental benefits and ease of separation.[2]

Reaction Scheme:

cluster_conditions Reaction Conditions phenol Phenol reaction1 phenol->reaction1 + hydroxybutanone 4-Hydroxy-2-butanone hydroxybutanone->reaction1 catalyst Solid Acid Catalyst (e.g., Montmorillonite clay) product 4-(4-Hydroxyphenyl)-2-butanone catalyst->product water H2O reaction1->catalyst temp Temperature: 100-150 °C pressure Pressure: 1-15 bar time Time: 12-24 hours

Caption: Friedel-Crafts alkylation for 4-(4-hydroxyphenyl)-2-butanone synthesis.

Mechanistic Insights: The reaction is initiated by the protonation of the hydroxyl group of 4-hydroxy-2-butanone by the acid catalyst, followed by the loss of water to form a resonance-stabilized secondary carbocation. This electrophile is then attacked by the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects, to yield the desired product after deprotonation.

Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)-2-butanone

  • Catalyst Activation: Activate the Montmorillonite clay catalyst by heating at 120°C for 2 hours prior to use.[2]

  • Reaction Setup: In a high-pressure reactor, combine phenol and 4-hydroxy-2-butanone in a molar ratio of 3:1.[2]

  • Catalyst Addition: Add the activated solid acid catalyst to the reaction mixture. The weight ratio of the catalyst to 4-hydroxy-2-butanone should be approximately 1:1.[2]

  • Reaction Conditions: Seal the reactor and heat to 145 ± 5°C under a pressure of 12 ± 3 bar with constant stirring (500 rpm) for 24 hours.[2]

  • Work-up and Purification: After cooling, filter the reaction mixture to recover the catalyst. The filtrate can be purified by vacuum distillation or recrystallization from a suitable solvent to yield 4-(4-hydroxyphenyl)-2-butanone.

Data Presentation: Synthesis of 4-(4-Hydroxyphenyl)-2-butanone

CatalystPhenol:Hydroxybutanone Ratio (mol)Temperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Acid-activated Montmorillonite3:1145122439.679.9[2]
HF-modified USY zeolite3-10:170-150N/AN/AHigh YieldN/A[3]
Section 1.2: Reductive Amination to 4-(2-Aminobutyl)phenol

With the ketone precursor in hand, the next step is the reductive amination to introduce the amino group. The Leuckart reaction is a classic method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[4] This one-pot reaction is advantageous for its simplicity.[5]

Reaction Scheme:

cluster_conditions Reaction Conditions ketone 4-(4-Hydroxyphenyl)-2-butanone reaction1 ketone->reaction1 + reagent Ammonium Formate or Formamide reagent->reaction1 product 4-(2-Aminobutyl)phenol byproducts CO2 + H2O reaction1->product temp Temperature: 120-180 °C

Caption: Leuckart reaction for the synthesis of 4-(2-aminobutyl)phenol.

Mechanistic Insights: The Leuckart reaction proceeds through the initial formation of an iminium ion from the reaction of the ketone with ammonia (generated from the decomposition of ammonium formate). The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding amine.[4] If formamide is used, an N-formyl intermediate is typically formed, which requires a subsequent hydrolysis step to yield the free amine.

Experimental Protocol: Leuckart Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(4-hydroxyphenyl)-2-butanone with a 5-10 molar excess of ammonium formate.

  • Reaction Conditions: Heat the mixture to 160-180°C and maintain it under reflux for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Hydrolysis (if necessary): If a formyl intermediate is present, cool the reaction mixture and add a 10-20% aqueous solution of hydrochloric acid. Reflux the mixture for an additional 4-8 hours to hydrolyze the amide.

  • Work-up and Purification: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide to a pH of >10. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part 2: Alternative Synthesis Route via Nitration and Reduction

An alternative, albeit longer, pathway to 4-(2-aminobutyl)phenol involves the introduction of a nitro group onto a suitable phenol precursor, followed by its reduction to the amine. This route offers flexibility in precursor selection but requires careful control of regioselectivity during the nitration step.

Section 2.1: Nitration of a Phenol Derivative

A plausible starting material for this route is 4-butylphenol. Nitration of 4-butylphenol with a mixture of nitric acid and sulfuric acid will primarily yield 4-butyl-2-nitrophenol due to the ortho,para-directing effect of the hydroxyl group and the steric hindrance at the position ortho to the bulky butyl group.[6]

Reaction Scheme:

cluster_conditions Reaction Conditions start 4-Butylphenol reaction1 start->reaction1 + reagents HNO3, H2SO4 reagents->reaction1 product 4-Butyl-2-nitrophenol reaction1->product temp Temperature: 0-10 °C

Caption: Nitration of 4-butylphenol.

Experimental Protocol: Nitration of 4-Butylphenol

  • Reaction Setup: Dissolve 4-butylphenol in a suitable solvent like glacial acetic acid in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath to 0-5°C.

  • Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction and Quenching: After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours. Pour the reaction mixture onto crushed ice to precipitate the product.

  • Work-up and Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Section 2.2: Reduction of the Nitro Group

The nitro group of 4-butyl-2-nitrophenol can be reduced to the corresponding amine using various methods, with catalytic hydrogenation being a common and clean approach.[7]

Reaction Scheme:

cluster_conditions Reaction Conditions start 4-Butyl-2-nitrophenol reaction1 start->reaction1 + reagents H2, Pd/C reagents->reaction1 product 2-Amino-4-butylphenol reaction1->product pressure Pressure: 1-4 atm H2 solvent Solvent: Ethanol or Ethyl Acetate

Caption: Catalytic hydrogenation of 4-butyl-2-nitrophenol.

Experimental Protocol: Reduction of 4-Butyl-2-nitrophenol

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-butyl-2-nitrophenol in ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-butylphenol.

Part 3: Final Step - Formation of the Hydrochloride Salt

To improve the stability and handling of the final product, the free amine is converted to its hydrochloride salt. This is a straightforward acid-base reaction.[8]

Reaction Scheme:

cluster_conditions Reaction Conditions amine 4-(2-Aminobutyl)phenol reaction1 amine->reaction1 + hcl HCl hcl->reaction1 product 4-(2-Aminobutyl)phenol Hydrochloride reaction1->product solvent Solvent: Isopropanol or Ethyl Acetate temp Temperature: 0-25 °C

Caption: Formation of the hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 4-(2-aminobutyl)phenol in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.[9]

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring until the pH is acidic.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

  • Drying: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The reductive amination of 4-(4-hydroxyphenyl)-2-butanone offers a more direct and efficient route, particularly given the accessibility of the starting ketone. The alternative route involving nitration and subsequent reduction provides a viable, albeit more lengthy, option that may be useful depending on the availability of starting materials. The choice of synthetic strategy will ultimately depend on factors such as precursor availability, desired scale, and the laboratory's capabilities. Both routes culminate in a straightforward salt formation step to yield the stable hydrochloride salt.

References

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The Unseen Pathway: A Technical Guide to 4-(3-Aminobutyl)phenol as an Oxidative Metabolite of Labetalol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 4-(3-aminobutyl)phenol, a lesser-known oxidative metabolite of the widely prescribed antihypertensive agent, Labetalol. While the primary metabolic fate of Labetalol is through glucuronide conjugation, this document illuminates the secondary, yet potentially significant, oxidative pathways. By synthesizing current knowledge, this guide offers a comprehensive technical resource on the formation, analysis, and potential pharmacological relevance of 4-(3-aminobutyl)phenol hydrochloride.

A Note on Nomenclature: Initial inquiries for "4-(2-Aminobutyl)phenol" as a metabolite of Labetalol did not yield direct scientific literature. However, substantial evidence points to the existence and commercial availability of "4-(3-Aminobutyl)phenol" as a recognized Labetalol metabolite. It is highly probable that "4-(2-Aminobutyl)phenol" is a typographical error in common discourse. This guide will henceforth focus on the scientifically corroborated 4-(3-Aminobutyl)phenol .

Labetalol: A Dual-Acting Antihypertensive Agent

Labetalol is a unique adrenergic receptor blocking agent, exhibiting competitive antagonism at both α₁- and non-selective β-adrenergic receptors.[1][2] This dual mechanism of action contributes to its efficacy in managing hypertension by reducing peripheral vascular resistance without producing significant reflex tachycardia.[3] Administered as a racemic mixture of four stereoisomers, Labetalol undergoes extensive first-pass metabolism, primarily forming inactive glucuronide conjugates.[1][4] However, a smaller fraction of the dose is subject to oxidative metabolism, leading to the formation of various metabolites, including aminobutylphenol derivatives.[5]

The Metabolic Journey: Formation of 4-(3-Aminobutyl)phenol

The biotransformation of Labetalol to 4-(3-aminobutyl)phenol represents a minor but important metabolic pathway. While the predominant route is glucuronidation of the parent drug, oxidative metabolism, likely mediated by the cytochrome P450 enzyme system, plays a role in the clearance of Labetalol.[5][6] The formation of 4-(3-aminobutyl)phenol is postulated to occur through a series of oxidative reactions.

The exact enzymatic steps leading to 4-(3-aminobutyl)phenol have not been fully elucidated in the available literature. However, based on the known oxidative biotransformations of Labetalol, a plausible pathway can be proposed. This likely involves N-dealkylation followed by further oxidation. The identification of 3-amino-1-phenylbutane as another oxidative metabolite supports the occurrence of such cleavage and subsequent modifications of the Labetalol molecule.[5]

Labetalol Labetalol Intermediate Putative Oxidative Intermediate (N-dealkylated) Labetalol->Intermediate CYP450-mediated Oxidative N-dealkylation Metabolite 4-(3-Aminobutyl)phenol Intermediate->Metabolite Further Oxidative Metabolism

Figure 1: Proposed metabolic pathway of Labetalol to 4-(3-Aminobutyl)phenol.

Analytical Methodologies for Quantification

The detection and quantification of 4-(3-aminobutyl)phenol in biological matrices are crucial for pharmacokinetic and metabolism studies. Due to its phenolic nature and the expected low concentrations, highly sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are required.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is paramount for accurate quantification. The following is a generalized SPE protocol for the extraction of 4-(3-aminobutyl)phenol from human plasma.

Protocol 1: Solid-Phase Extraction of 4-(3-Aminobutyl)phenol from Human Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Loading: To 0.5 mL of human plasma, add an internal standard (e.g., a stable isotope-labeled analog of the metabolite) and 0.5 mL of 100 mM phosphate buffer (pH 6.0). Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

The following table outlines a proposed set of parameters for a sensitive and selective LC-MS/MS method for the quantification of 4-(3-aminobutyl)phenol.

ParameterCondition
Chromatographic Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally (e.g., [M+H]⁺ > fragment ion)
MRM Transition (IS) To be determined experimentally

Note: The specific MRM transitions would need to be optimized by infusing a standard solution of 4-(3-aminobutyl)phenol into the mass spectrometer.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction Plasma->SPE Eluate Elution & Evaporation SPE->Eluate Reconstitution Reconstitution Eluate->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

Figure 2: Experimental workflow for the bioanalysis of 4-(3-aminobutyl)phenol.

Pharmacological and Toxicological Considerations

The pharmacological and toxicological profile of 4-(3-aminobutyl)phenol has not been extensively studied. However, based on its chemical structure, some potential activities can be inferred.

  • Sympathomimetic Activity: The structurally related Labetalol metabolite, 3-amino-1-phenylbutane, has been reported to be a potent sympathomimetic agent.[5] Given the structural similarity, it is plausible that 4-(3-aminobutyl)phenol may also possess some degree of sympathomimetic activity, potentially interacting with adrenergic receptors. Further research is warranted to investigate this possibility, as it could have implications for the overall pharmacological effect of Labetalol.

  • Phenolic Compound Activity: As a phenolic compound, 4-(3-aminobutyl)phenol may exhibit antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which could contribute to cellular protection.[7][8]

  • Toxicology: The toxicological profile of 4-(3-aminobutyl)phenol is not well-defined. General toxicity of phenols can include irritation, and at high concentrations, more severe systemic effects.[7] The GHS classification for 4-(3-aminobutyl)phenol indicates it may be harmful if swallowed, and cause skin and eye irritation.[9]

Synthesis of 4-(3-Aminobutyl)phenol Hydrochloride Reference Standard

The availability of a well-characterized reference standard is essential for analytical method development and validation. The following is a plausible synthetic route for 4-(3-aminobutyl)phenol hydrochloride, adapted from general methods for the synthesis of similar compounds.

Protocol 2: Synthesis of 4-(3-Aminobutyl)phenol Hydrochloride

  • Reductive Amination: In a round-bottom flask, dissolve 4-hydroxyphenylacetone in a suitable solvent such as methanol. Add an excess of ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure 4-(3-aminobutyl)phenol.

  • Salt Formation: Dissolve the purified 4-(3-aminobutyl)phenol in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-aminobutyl)phenol hydrochloride.

Conclusion and Future Directions

4-(3-Aminobutyl)phenol is an oxidative metabolite of Labetalol that, while less abundant than its glucuronide conjugates, warrants further investigation. Its potential for pharmacological activity, particularly sympathomimetic effects, could contribute to the complex clinical profile of Labetalol. The development and validation of specific and sensitive bioanalytical methods are crucial to accurately determine its pharmacokinetic profile and assess its clinical significance. Future research should focus on elucidating the specific enzymatic pathways responsible for its formation, conducting comprehensive pharmacological and toxicological studies, and quantifying its levels in patients undergoing Labetalol therapy. This will provide a more complete understanding of Labetalol's metabolism and its potential impact on patient outcomes.

References

  • Gal, J., Zirrolli, J. A., & Lichtenstein, P. S. (1988). Labetalol is metabolized oxidatively in humans. Research Communications in Chemical Pathology and Pharmacology, 62(1), 3–17. [Link]

  • Goa, K. L., Benfield, P., Sorkin, E. M., & Heel, R. C. (1989). Labetalol. A review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs, 37(5), 583–627. [Link]

  • Abdullah, A. N., & Md Yusof, S. (2019). Labetalol: A Brief Current Review. Pharmacophore, 10(6), 50-56. [Link]

  • MacCarthy, E. P., & Bloomfield, S. S. (1983). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Pharmacotherapy, 3(4), 193–219. [Link]

  • Martin, L. E., Hopkins, R., & Bland, R. (1976). Labetalol: pharmacokinetics and metabolism. British Journal of Clinical Pharmacology, 3(4 Suppl), 695–710. [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved January 28, 2026, from [Link]

  • Fischer, C., et al. (2021). Metabolic Activation and Cytotoxicity of Labetalol Hydrochloride Mediated by Sulfotransferases. Chemical Research in Toxicology, 34(5), 1335–1346. [Link]

  • PubChem. (n.d.). Labetalol. Retrieved January 28, 2026, from [Link]

  • Pharmaffiliates. (n.d.). rac 4-(3-Aminobutyl)phenol. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Aminobutyl)phenol. Retrieved January 28, 2026, from [Link]

  • Development and Evaluation of a Physiologically Based Pharmacokinetic Model of Labetalol in Healthy and Diseased Populations. (2022). MDPI. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025). PubMed. [Link]

  • A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. (n.d.). ResearchGate. [Link]

  • A labetalol metabolite with analytical characteristics resembling amphetamines. (1993). PubMed. [Link]

  • Toxicological Profile for Phenol. (2008). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pharmacological studies on the anti-inflammatory action of phenolic compounds. (1990). PubMed. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4-(2-Aminobutyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Aminobutyl)phenol hydrochloride. This compound, characterized by its polar nature and dual acidic (phenolic) and basic (amine) functional groups, poses significant challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak tailing. This guide details a systematic approach to method development, from initial analyte characterization and column selection to mobile phase optimization and method validation. We explore the rationale behind employing mixed-mode chromatography as a superior alternative to conventional C18 columns, leading to excellent peak shape, retention, and resolution. The protocols provided are designed for researchers, quality control analysts, and drug development professionals requiring an accurate and efficient method for the analysis of this and structurally similar polar compounds.

Introduction and Analyte Characterization

4-(2-Aminobutyl)phenol is a polar aromatic compound containing both a weakly acidic phenolic hydroxyl group and a basic primary amine. In its hydrochloride salt form, it is highly water-soluble. The presence of these ionizable groups makes its analysis by traditional reversed-phase HPLC challenging. The primary difficulties include:

  • Poor Retention: Highly polar analytes have low affinity for non-polar stationary phases like C18, often eluting in or near the solvent front.

  • Peak Tailing: The basic amine group can interact with acidic residual silanols on the silica surface of the stationary phase, leading to asymmetrical, tailing peaks.

Accurate quantification of this compound is crucial in various stages of pharmaceutical development, including impurity profiling, stability testing, and quality control. This guide provides a logical framework for overcoming these analytical challenges.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of effective method development.

PropertyValue / StructureSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₆ClNO-
Molecular Weight 201.69 g/mol -
Chemical Structure -
pKa (Phenol) ~9-10 (Estimated)General Phenolic Compounds
pKa (Amine) ~10-11 (Estimated)Primary Alkylamines
Key Features Contains a primary amine (basic), a phenol (acidic), and a chiral center. Exists as a hydrochloride salt.-

HPLC Method Development Strategy: A Rationale-Driven Approach

A successful HPLC method is not just a set of conditions but a system designed based on the physicochemical nature of the analyte. The strategy for this compound focuses on controlling ionization and utilizing complementary retention mechanisms.

The Challenge of Analyte Ionization

The retention of 4-(2-Aminobutyl)phenol is highly dependent on the mobile phase pH due to its two ionizable groups.

Figure 1. Analyte ionization states at different pH values.

Operating at a low pH (2.5-3.5) is advantageous because it ensures the primary amine is consistently protonated (positive charge), which minimizes secondary interactions with silanols and allows for a strong retention mechanism if a cation-exchange functionality is present.

Column Selection: Moving Beyond C18

The choice of stationary phase is the most critical parameter for retaining and resolving polar analytes.

  • Standard C18: These columns rely on hydrophobic interactions. Due to the analyte's polarity, retention will be minimal, even with highly aqueous mobile phases. This approach is generally unsuitable.

  • Ion-Pair Chromatography: This technique adds a counter-ion (e.g., an alkyl sulfonate) to the mobile phase, which forms a neutral, hydrophobic pair with the protonated amine, enhancing retention on a C18 column.[1][2][3] However, ion-pairing reagents can lead to long column equilibration times, method robustness issues, and are often incompatible with mass spectrometry (MS).[4]

  • Mixed-Mode Chromatography (MMC): This is the recommended approach. MMC columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[5][6][7] For this analyte, a mixed-mode stationary phase combining C18 and cation-exchange (SCX) functionalities is ideal. This provides two controllable retention mechanisms:

    • Reversed-Phase: For the aromatic ring and butyl chain.

    • Cation-Exchange: For the protonated amine group. This dual retention mechanism allows for superior retention and selectivity, which can be fine-tuned by adjusting both the organic modifier concentration and the mobile phase ionic strength (buffer concentration).[4]

Mobile Phase Optimization
  • Aqueous Buffer (Mobile Phase A): A buffer is essential to control the pH and provide counter-ions for the ion-exchange mechanism. A 20-50 mM phosphate or formate buffer adjusted to a pH between 2.5 and 3.5 is a good starting point. This low pH ensures the amine is fully protonated.

  • Organic Modifier (Mobile Phase B): Acetonitrile is generally preferred over methanol as it provides lower backpressure and often better peak efficiency. A gradient elution, starting with a low percentage of acetonitrile, is recommended to ensure the analyte is retained and to elute any potential non-polar impurities.

  • Detector Selection: The phenolic chromophore allows for straightforward UV detection. A photodiode array (PDA) detector is recommended to monitor the entire UV spectrum, confirming peak purity and identity. The primary absorbance maximum (λmax) is expected around 220 nm and a secondary maximum around 275 nm. Detection at 220 nm will provide higher sensitivity.

Experimental Protocol: Optimized HPLC Method

This section provides the detailed, optimized protocol derived from the method development strategy.

Materials and Instrumentation
ItemDescription
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD/PDA detector.
Analytical Column Thermo Scientific Acclaim Mixed-Mode WCX-1 (3 µm, 4.6 x 150 mm) or equivalent mixed-mode C18/SCX column.
Standard This compound, Reference Standard (>99.0%).
Chemicals Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (ACS Grade), Phosphoric Acid (85%, ACS Grade), Water (HPLC Grade or Milli-Q).
Optimized Chromatographic Conditions
ParameterCondition
Column Acclaim Mixed-Mode WCX-1 (3 µm, 4.6 x 150 mm)
Mobile Phase A 25 mM Potassium Phosphate in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-17.1 min: 60% to 5% B; 17.1-22 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD/PDA, 220 nm (for quantitation) and 275 nm (for confirmation). Spectral scan from 200-400 nm.
Run Time 22 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

    • This stock solution can be further diluted as needed for linearity and validation experiments.

  • Sample Preparation:

    • Prepare sample solutions to a target concentration of approximately 100 µg/mL in the diluent. The exact preparation will depend on the sample matrix.

  • HPLC System Setup and Equilibration:

    • Purge all solvent lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Perform at least five replicate injections of the standard solution to check for system suitability.

    • Inject the sample solutions.

Method Validation Framework

To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting a standard solution multiple times and evaluating the results against pre-defined criteria. These criteria are based on the United States Pharmacopeia (USP) General Chapter <621>.[8][9][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)Measures system precision.
RSD of Retention Time ≤ 1.0% (for n≥5 injections)Measures retention time reproducibility.
Validation Protocol Overview

A summary of the key validation experiments is provided below.

cluster_precision Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Repeatability->Intermediate

Figure 2. Core parameters for HPLC method validation.
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically done by analyzing placebo samples and stressed samples (acid, base, peroxide, heat, light).

  • Linearity: Analyze a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    Table 4: Example Linearity Data

    Concentration (µg/mL) Peak Area (mAU*s)
    50 125500
    75 188300
    100 251000
    125 314000
    150 376500

    | | 0.9999 |

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze at least six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the method's reproducibility.

  • Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) and evaluate the impact on the results and SST parameters. This demonstrates the method's reliability during normal use.

Conclusion

The analytical challenges presented by this compound can be effectively overcome through a systematic and scientifically-driven method development approach. By understanding the analyte's physicochemical properties and moving beyond traditional reversed-phase chromatography, a robust and reliable method can be established. The use of a mixed-mode stationary phase, coupled with precise control of mobile phase pH, provides excellent retention, peak symmetry, and selectivity. The detailed protocol and validation framework presented in this application note serve as a comprehensive guide for scientists to implement this method for routine quality control and research applications, ensuring accurate and reproducible results.

References

  • PubChem. 4-(3-Aminobutyl)phenol. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • West, C., et al. Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Forum. Amines-Ion Pairing. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

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Application Notes and Protocols: 4-(2-Aminobutyl)phenol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis and Research Guide

Introduction: Unveiling the Potential of a Phenethylamine Analogue

In the vast landscape of medicinal chemistry, the phenethylamine scaffold stands as a cornerstone for the development of a multitude of biologically active agents. These molecules, characterized by a phenyl ring connected to an amino group by a two-carbon chain, form the basis for numerous neurotransmitters, hormones, and synthetic drugs. This document delves into the potential applications of a specific, yet underexplored, analogue: 4-(2-aminobutyl)phenol hydrochloride.

While direct experimental data on this compound is sparse in publicly accessible literature, its structural similarity to well-characterized compounds provides a strong foundation for predicting its pharmacological profile and guiding future research. This application note will, therefore, serve as a detailed, prospective guide for researchers, scientists, and drug development professionals. By examining its structural relationship to known adrenergic agonists and other phenethylamines, we will outline its potential as a sympathomimetic agent, a synthetic building block, and a tool for structure-activity relationship (SAR) studies.

The core of this document is built upon the established knowledge of its close chemical relatives, primarily 4-(2-aminoethyl)phenol (Tyramine) and 4-(3-aminobutyl)phenol. The addition of a butyl group in place of an ethyl or propyl group at the alpha position to the amino group is a key structural modification that is expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Structural and Physicochemical Properties

To understand the potential of this compound, a comparison with its close analogues is essential.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesKnown Relevance
4-(2-Aminobutyl)phenol C10H15NO165.23[1]Phenol ring, butyl chain with an amino group at the 2-position.Putative adrenergic agonist.
4-(2-Aminoethyl)phenol (Tyramine) C8H11NO137.18[2]Phenol ring, ethyl chain with a terminal amino group.Trace amine, sympathomimetic, precursor to other alkaloids.[2][3]
4-(3-Aminobutyl)phenol C10H15NO165.23[1]Phenol ring, butyl chain with an amino group at the 3-position.Impurity in Ractopamine hydrochloride suspension, metabolite of Dobutamine.[1][4]

The hydrochloride salt form of 4-(2-aminobutyl)phenol would be expected to exhibit increased water solubility and stability, making it suitable for use in biological assays and pharmaceutical formulations.

Predicted Mechanism of Action and Pharmacological Profile

Based on its structural similarity to adrenergic agonists, 4-(2-aminobutyl)phenol is predicted to act as a sympathomimetic agent. The core phenethylamine structure is a well-established pharmacophore for interacting with adrenergic receptors (α and β).

dot digraph "Predicted_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"4_ABP_HCl" [label="4-(2-Aminobutyl)phenol HCl"]; "Adrenergic_Receptor" [label="Adrenergic Receptors (α & β)", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; "Cellular_Response" [label="Sympathomimetic Effects:\n- Increased Heart Rate\n- Bronchodilation\n- Vasoconstriction/Vasodilation", shape=note, color="#34A853", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

"4_ABP_HCl" -> "Adrenergic_Receptor" [label="Binds to"]; "Adrenergic_Receptor" -> "Cellular_Response" [label="Activates"]; } caption="Predicted signaling pathway for this compound."

The key structural features supporting this prediction are:

  • The Phenolic Hydroxyl Group: The hydroxyl group at the para position of the phenyl ring is a common feature in many catecholamines and their analogues. It can participate in hydrogen bonding with the receptor binding site.

  • The Alkylamino Side Chain: The aminobutyl chain is crucial for receptor interaction. The length and branching of this chain can influence receptor selectivity and potency. The butyl group in 4-(2-aminobutyl)phenol is larger than the ethyl group in tyramine, which may lead to altered binding affinity and selectivity for α- and β-adrenergic receptor subtypes.

Potential Applications in Medicinal Chemistry

As a Novel Adrenergic Agonist

The primary hypothesized application of this compound is as a selective or non-selective adrenergic agonist. Its potential therapeutic applications could mirror those of other sympathomimetic amines, including:

  • Cardiovascular disorders: As a potential inotropic or vasopressor agent.

  • Respiratory conditions: As a bronchodilator for asthma or COPD.

  • Nasal decongestants.

Further research would be required to determine its specific receptor subtype selectivity (α1, α2, β1, β2, β3) and its functional activity (agonist, partial agonist, or antagonist).

As a Scaffold for Drug Discovery

Beyond its potential direct therapeutic use, 4-(2-aminobutyl)phenol can serve as a valuable starting material or scaffold for the synthesis of more complex drug candidates. The primary amino group and the phenolic hydroxyl group are amenable to a wide range of chemical modifications, allowing for the exploration of diverse chemical space. Phenol derivatives, in general, are recognized for their wide range of bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5] The synthesis of derivatives of 4-aminophenol has been shown to yield compounds with promising antimicrobial and antidiabetic activities.[6][7]

dot digraph "Drug_Discovery_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Scaffold" [label="4-(2-Aminobutyl)phenol Scaffold"]; "Modification" [label="Chemical Modification\n(e.g., N-alkylation, O-arylation)"]; "Library" [label="Compound Library"]; "Screening" [label="High-Throughput Screening"]; "Lead_Compound" [label="Lead Compound Identification"]; "Optimization" [label="Lead Optimization (SAR)"]; "Candidate" [label="Drug Candidate"];

"Scaffold" -> "Modification"; "Modification" -> "Library"; "Library" -> "Screening"; "Screening" -> "Lead_Compound"; "Lead_Compound" -> "Optimization"; "Optimization" -> "Candidate"; } caption="Workflow for utilizing 4-(2-aminobutyl)phenol in drug discovery."

Tool for Structure-Activity Relationship (SAR) Studies

The systematic study of analogues of 4-(2-aminobutyl)phenol can provide valuable insights into the structure-activity relationships of phenethylamine-based adrenergic agonists.[8][9] By comparing its activity to compounds with varying alkyl chain lengths and substitution patterns on the phenyl ring and amino group, researchers can better understand the structural requirements for potent and selective adrenergic receptor modulation.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound. These protocols are based on established methodologies for similar compounds.

Protocol 1: Synthesis of this compound

This proposed synthesis is a multi-step process starting from 4-hydroxyphenylacetone.

Materials:

  • 4-Hydroxyphenylacetone

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (ethanolic or aqueous)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Step 1: Henry Reaction (Nitroaldol Condensation)

    • In a round-bottom flask, dissolve 4-hydroxyphenylacetone (1 equivalent) and nitroethane (1.5 equivalents) in glacial acetic acid.

    • Add ammonium acetate (0.5 equivalents) as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitroalkene intermediate, 1-(4-hydroxyphenyl)-2-nitrobut-1-ene.

  • Step 2: Reduction of the Nitroalkene

    • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LAH (3-4 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude nitroalkene from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

    • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-aminobutyl)phenol as a free base.

  • Step 3: Salt Formation

    • Dissolve the crude free base in a minimal amount of ethanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Add a solution of hydrochloric acid in ethanol (or concentrated aqueous HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).

    • The hydrochloride salt should precipitate out of the solution. If not, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Purification and Characterization:

  • The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization should be performed using standard analytical techniques:

    • 1H and 13C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Melting Point Analysis: To assess purity.

    • Elemental Analysis: To confirm the elemental composition.

Protocol 2: In Vitro Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for α- and β-adrenergic receptors.

Materials:

  • Cell membranes expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2)

  • Radioligands specific for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Yohimbine for α2, [3H]Dihydroalprenolol for β)

  • This compound (test compound)

  • Non-labeled reference compounds (e.g., phentolamine for α, propranolol for β) for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Cell membranes

      • Radioligand (at a concentration near its Kd)

      • Test compound at various concentrations (for total binding, add buffer instead).

      • For non-specific binding wells, add a high concentration of the appropriate non-labeled reference compound.

    • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Assay (e.g., cAMP Accumulation for β-Adrenergic Receptors)

This protocol measures the functional activity of this compound at β-adrenergic receptors by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing a specific β-adrenergic receptor subtype (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements

  • This compound (test compound)

  • Isoproterenol (a known β-agonist, as a positive control)

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Plate the cells in 96-well plates and grow to a suitable confluency.

  • Compound Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

    • Add varying concentrations of this compound or the positive control (isoproterenol) to the wells.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37 °C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration in the cell lysates using the chosen assay method.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) by non-linear regression analysis.

    • Compare the EC50 and Emax of this compound to that of the standard agonist (isoproterenol) to determine its potency and efficacy.

Conclusion

While this compound remains a largely uncharacterized compound, its structural features strongly suggest a pharmacological profile centered on adrenergic receptor modulation. The application notes and protocols provided herein offer a comprehensive framework for initiating research into this promising molecule. Through systematic synthesis, in vitro binding, and functional assays, the scientific community can elucidate its true potential as a novel therapeutic agent or a valuable tool in medicinal chemistry. The exploration of such analogues is crucial for expanding our understanding of structure-activity relationships and for the continued development of new and improved medications.

References

  • PubChem. 4-(3-Aminobutyl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. Tyramine hydrochloride. National Center for Biotechnology Information. [Link]

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  • Cheméo. Phenol, 4-(2-aminoethyl)-. [Link]

  • NIST. Phenol, 4-(2-aminoethyl)-2-methoxy-. National Institute of Standards and Technology. [Link]

  • PubMed. Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. [Link]

  • ResearchGate. Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

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Application Notes & Protocols for the Use of 4-(Aminobutyl)phenol Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Isomeric Specificity and the Role of Reference Standards

In the precise world of pharmaceutical analysis, the identity and purity of a reference standard are paramount. This guide focuses on the application of 4-(Aminobutyl)phenol hydrochloride as a reference standard. It is critical to note that the scientific literature and commercial availability predominantly point to 4-(3-Aminobutyl)phenol (CAS No. 52846-75-0), a known metabolite and process impurity related to drugs such as Labetalol and Ractopamine.[1][2] The isomeric form, 4-(2-Aminobutyl)phenol, is less commonly characterized. For the purposes of this guide, we will detail protocols based on the well-documented rac-4-(3-Aminobutyl)phenol hydrochloride , while emphasizing that the principles and methods described are broadly applicable to other isomers with appropriate validation.

A reference standard is a highly purified and well-characterized substance used to confirm the identity, strength, purity, and quality of active pharmaceutical ingredients (APIs) and their formulations.[3][4] Its correct use is fundamental to achieving accurate and reproducible analytical results, forming the bedrock of regulatory compliance and patient safety. This document provides a framework for researchers, scientists, and drug development professionals on the effective utilization of this reference standard across key analytical platforms.

Part 1: Physicochemical Characterization and Standard Handling

The integrity of any analysis begins with the proper handling and preparation of its reference standard. The hydrochloride salt form of 4-(3-Aminobutyl)phenol enhances its stability and solubility in aqueous media, a desirable characteristic for analytical standard preparation.

Physicochemical Data Summary
PropertyValue (for rac-4-(3-Aminobutyl)phenol)Source(s)
Chemical Name 4-(3-aminobutyl)phenol[1][2]
Synonyms 3-Amino-1-(4-hydroxyphenyl)butane, Ractopamine impurity[2]
CAS Number 52846-75-0 (for free base)[1]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1][2]
Hydrochloride Salt MW ~201.69 g/mol Calculated
Appearance White to off-white solidGeneral knowledge
Storage Temperature +4°C, protected from moisture[1]
Protocol 1.1: Receipt, Storage, and Handling of the Reference Standard

The objective is to maintain the purity and stability of the reference standard from receipt to use, preventing degradation from environmental factors.

  • Verification upon Receipt: Immediately upon arrival, visually inspect the container for any signs of damage. Ensure the Certificate of Analysis (CoA) is present and that the lot number on the container matches the CoA.[5]

  • Storage: Store the reference standard in its original, tightly sealed container at the recommended temperature of +4°C.[1] To mitigate moisture absorption, especially for the hygroscopic hydrochloride salt, place the container within a desiccator.

  • Handling: All handling must be performed in a controlled environment (e.g., a clean, low-humidity balance room). Use only calibrated analytical balances and clean, dry spatulas and weighing vessels. Avoid repeated opening and closing of the container.

  • Drying: If the CoA or a pharmacopeial monograph specifies a drying procedure, it must be followed precisely before weighing. This is typically done in a vacuum oven at a specified temperature for a set duration.[6] Do not dry the entire contents of the vial repeatedly.[6]

Protocol 1.2: Preparation of Stock and Working Standard Solutions

Accurate solution preparation is the most critical step in quantitative analysis.[7]

  • Solvent Selection: Based on the compound's phenolic and amine functionalities, methanol or a mixture of methanol and water is an excellent initial choice for solubilization.

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 4-(3-Aminobutyl)phenol hydrochloride reference standard into a clean 10 mL Class A volumetric flask. Record the weight precisely.

    • Add approximately 7 mL of HPLC-grade methanol (or desired diluent).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same diluent and mix thoroughly by inverting the flask 15-20 times.

    • Calculate the exact concentration based on the weighed amount and the purity stated in the CoA.

  • Working Solution Preparation: Prepare working solutions by performing serial dilutions from the stock solution using calibrated pipettes and Class A volumetric flasks. For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL.

  • Solution Stability: The stability of standard solutions must be established. It is recommended to store stock solutions at +4°C in amber glass vials to protect from light. Conduct stability studies by analyzing the solution at set intervals (e.g., 0, 24, 48, 72 hours) against a freshly prepared standard.[8]

Part 2: Application in High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantification of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. A reversed-phase method is ideal for separating the moderately polar 4-(3-Aminobutyl)phenol from other components.

Workflow for HPLC Analysis

Caption: High-level workflow for quantitative analysis using HPLC.

Protocol 2.1: Quantitative Analysis by HPLC-UV

This method is designed for the accurate quantification of 4-(3-Aminobutyl)phenol in a drug substance or product.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 or equivalent with DAD/UV detectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 250 x 4.6 mm, 5 µm (e.g., YMC-Triart, Zorbax)C18 provides good retention for moderately polar compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for amines and controls ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 min, hold 5 min, re-equilibrateA gradient ensures elution of the analyte and cleans the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection (UV) 275 nmPhenolic compounds exhibit strong absorbance near this wavelength.[10][11]

Procedure:

  • System Preparation: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a working standard solution (e.g., 1 µg/mL) six times. The %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Linearity and Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) from the stock solution. Inject each standard in duplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of 4-(3-Aminobutyl)phenol in the samples by interpolating their peak areas from the calibration curve.

Protocol 2.2: Validation of the HPLC Method (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated.[12][13]

  • Specificity: Inject a blank (diluent), the reference standard, a sample matrix without the analyte, and a spiked sample matrix. The analyte peak should be free from interference from other components.

  • Linearity: Assessed as described in Protocol 2.1.

  • Accuracy (% Recovery): Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). Analyze in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined acceptance criteria.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10. The LOQ must be precise and accurate.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of mobile phase A ±0.2) and assess the impact on the results. The system suitability criteria must be met under all varied conditions.

Part 3: Application in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for unambiguous identity confirmation. Due to the low volatility of aminophenols, derivatization is typically required to convert the polar -OH and -NH₂ groups into less polar, more volatile moieties.[14] Acetylation is a common and effective derivatization strategy.[15]

Workflow for GC-MS Confirmatory Analysis

Caption: Workflow for identity confirmation by GC-MS with derivatization.

Protocol 3.1: Identity Confirmation by GC-MS with Acetylation

Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977 or equivalentIndustry-standard equipment for reliable mass spectrometric data.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature program to separate the analyte from derivatizing agents.
Inlet Temp. 270°C, Splitless modeEnsures efficient vaporization of the derivatized analyte.
MS Source Temp. 230°CStandard source temperature for electron ionization.
MS Quad Temp. 150°CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Scan Range 40-450 amuCovers the expected mass of the derivatized molecule and its fragments.

Procedure:

  • Derivatization:

    • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of acetic anhydride to the dry residue.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

  • Confirmation:

    • Acquire the chromatogram and mass spectrum for the derivatized reference standard. The di-acetylated derivative of 4-(3-Aminobutyl)phenol (MW 249.3) would be expected.

    • Acquire data for the derivatized sample.

    • Confirm the identity by comparing the retention time and the mass fragmentation pattern of the peak in the sample to that of the reference standard.[16]

Part 4: Application in UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for identity confirmation and, in some cases, quantification. The phenolic chromophore in the molecule is responsible for its characteristic UV absorbance.[17]

Protocol 4.1: Identity Confirmation by UV Spectrum
  • Preparation: Prepare a solution of the reference standard in methanol at a known concentration (e.g., 10 µg/mL). Prepare a sample solution at approximately the same concentration.

  • Analysis:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Scan the reference standard solution from 200 nm to 400 nm against a methanol blank.

    • Record the wavelength(s) of maximum absorbance (λmax).

    • Scan the sample solution under the same conditions.

  • Confirmation: The UV spectrum of the sample should be qualitatively identical to that of the reference standard, with the same λmax values.

Protocol 4.2: Quantitative Analysis by Colorimetric Method (4-AAP)

This method, adapted from EPA Method 420.1, is based on the reaction of phenols with 4-aminoantipyrine (4-AAP) to form a colored dye, which can be measured spectrophotometrically.[18] It is suitable for quantifying total phenolic compounds related to the standard.

  • Reagent Preparation:

    • Buffer Solution: Prepare an ammonium chloride-ammonium hydroxide buffer at pH 10.0.

    • 4-AAP Solution: 2% (w/v) 4-aminoantipyrine in water.

    • Potassium Ferricyanide Solution: 8% (w/v) potassium ferricyanide in water.

  • Calibration:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) from the stock solution.

    • To 10 mL of each standard, add 0.5 mL of buffer solution, 1.0 mL of 4-AAP solution, and mix.

    • Add 1.0 mL of potassium ferricyanide solution and mix again.

    • Allow 15 minutes for color development.

    • Measure the absorbance at 510 nm against a reagent blank.

    • Plot a calibration curve of absorbance vs. concentration.

  • Sample Analysis: Treat 10 mL of the sample solution in the same manner as the standards and measure its absorbance.

  • Calculation: Determine the concentration from the calibration curve.

Conclusion

The effective use of 4-(3-Aminobutyl)phenol hydrochloride as a reference standard is essential for the accurate quality control of pharmaceuticals where it may be present as an impurity or metabolite. The protocols outlined in this guide for HPLC, GC-MS, and UV-Vis spectrophotometry provide a robust framework for both quantitative analysis and identity confirmation. Adherence to these methodologies, grounded in principles of analytical method validation and proper standard handling, ensures the generation of reliable, reproducible, and defensible data critical to the drug development and manufacturing lifecycle.

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-Aminophenol, pharmaceutical secondary standard; traceable to USP. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. [Link]

  • Google Patents. (1973).
  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]

  • U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]

  • International Organization for Standardization. (1990). ISO 6439:1990 Water quality -- Determination of the content of phenol index -- 4-Aminoantipyrine spectrometric methods after distillation. [Link]

  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]

  • PubMed. (2022). Molecular structure determination, spectroscopic, quantum computational studies and molecular docking of 4-(E)-[2-(benzylamino)phenylimino) methyl-2]ethoxy phenol. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

  • PubChem. (n.d.). 4-Aminophenol hydrochloride. [Link]

  • MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • ResearchGate. (2014). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants. [Link]

  • ResolveMass Laboratories Inc. (2024). Choosing Reference Standards for API or Impurity. [Link]

  • PubMed Central. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid. [Link]

  • Spectroscopy Online. (2024). New Study Reveals Insights into Phenol's Behavior in Ice. [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • PubChem. (n.d.). 4-(3-Aminobutyl)phenol. [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • Analytical Chemical Products. (n.d.). Pharmaceutical Impurities Certified Reference Materials. [Link]

  • ResearchGate. (2020). analytical method development & validation for related substances in dipyridamole by rp-hplc. [Link]

  • Taylor & Francis Online. (n.d.). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. [Link]

  • ResearchGate. (2016). (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Trishulent. (n.d.). PHENOL Certificate of Analysis (COA). [Link]

  • National Institutes of Health. (2024). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. [Link]

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  • PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 4-(2-Aminobutyl)phenol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-Aminobutyl)phenol Hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for a successful outcome.

The synthesis of substituted aminophenols is a critical task in drug discovery and development. These moieties are present in numerous pharmacologically active compounds. The target molecule, 4-(2-aminobutyl)phenol, presents a typical set of challenges, including chemoselectivity, potential for side-product formation, and purification difficulties. This guide is structured to address these issues head-on, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis, presented in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired 4-(2-aminobutyl)phenol. What are the most likely causes and how can I fix it?

A: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial to diagnose the problem.

  • Cause A: Ineffective Imine/Enamine Formation: The cornerstone of a successful reductive amination is the initial formation of the C=N bond between your ketone (4-(4-hydroxyphenyl)-2-butanone) and the amine source (e.g., ammonia or an ammonia equivalent).[1][2] This equilibrium can be unfavorable under suboptimal conditions.

    • Solution 1: pH Adjustment. Imine formation is typically catalyzed by mild acid (optimum pH ~4-5).[1][3] If the medium is too basic, the carbonyl is not sufficiently activated. If it's too acidic, the amine source is fully protonated and becomes non-nucleophilic.[1] Consider adding a catalytic amount of a weak acid like acetic acid (AcOH) to your reaction mixture.

    • Solution 2: Water Removal. The formation of an imine from a ketone and ammonia releases a molecule of water. In a reversible reaction, the presence of water can push the equilibrium back towards the starting materials. While not always necessary for reductive aminations, if yields are poor, consider using a dehydrating agent like molecular sieves or performing the reaction in a solvent system that allows for azeotropic removal of water.

    • Solution 3: Pre-formation. Allow the ketone and amine source to stir together for a period (e.g., 1-2 hours) before adding the reducing agent.[4] This gives the imine intermediate time to form, maximizing the substrate available for reduction.[1] You can monitor the imine formation via TLC or LCMS.

  • Cause B: Reducing Agent Incompatibility or Degradation. The choice and handling of your reducing agent are critical.

    • Solution 1: Select the Right Hydride Source. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for one-pot reductive aminations because they are less reactive towards ketones and aldehydes than they are towards the protonated imine (iminium ion).[1][5] This selectivity prevents the wasteful reduction of your starting ketone to the corresponding alcohol.[1][6] If you are using the more powerful sodium borohydride (NaBH₄), it is essential to allow for complete imine formation before its addition, as it will readily reduce the starting ketone.[1][7]

    • Solution 2: Check Reagent Quality. Hydride reducing agents can degrade upon exposure to moisture. Ensure your reagent is fresh and has been stored in a desiccator.

  • Cause C: Competing Side Reactions.

    • Solution: Temperature Control. Over-reduction of the ketone to 4-(4-hydroxyphenyl)-2-butanol is a common side reaction, especially with stronger reducing agents like NaBH₄.[1] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity of the reduction towards the iminium ion.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple spots on TLC or peaks in LCMS/GCMS. What are these impurities and how can I prevent them?

A: Understanding the potential side products is key to minimizing them.

  • Impurity A: Unreacted 4-(4-hydroxyphenyl)-2-butanone.

    • Cause: Incomplete reaction as discussed in Issue 1.

    • Prevention: Ensure sufficient reaction time and optimal conditions for imine formation and reduction. Use a slight excess of the amine source and reducing agent.

    • Removal: This ketone is less polar than the amine product. It can typically be removed via silica gel column chromatography.

  • Impurity B: 4-(4-hydroxyphenyl)-2-butanol.

    • Cause: Reduction of the starting ketone.[1] This is more likely when using NaBH₄ in a one-pot procedure.[1]

    • Prevention: Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[5][6] Alternatively, if using NaBH₄, add it slowly at a reduced temperature after confirming imine formation.

    • Removal: The polarity of this alcohol is often very close to the desired aminophenol, making chromatographic separation challenging. Prevention is the best strategy.

  • Impurity C: Dialkylated or Other Amine Byproducts.

    • Cause: While less common when starting with ammonia to form a primary amine, complex side reactions can occur.

    • Prevention: Maintain a well-controlled reaction temperature and stoichiometry.

    • Removal: These are often difficult to separate. Recrystallization of the hydrochloride salt can sometimes selectively precipitate the desired product, leaving more soluble impurities behind.

Issue 3: Difficulty in Forming or Isolating the Hydrochloride Salt

Q: I have the freebase product in solution, but I'm struggling to precipitate the hydrochloride salt. It's oiling out or not crashing out at all. What should I do?

A: Salt formation is a crystallization process, sensitive to solvent, temperature, and concentration.[8]

  • Cause A: Improper Solvent Choice. The ideal solvent should readily dissolve the freebase amine but provide low solubility for the resulting hydrochloride salt.

    • Solution: Ethers (like MTBE or diethyl ether), esters (like ethyl acetate), and some hydrocarbons are excellent choices for precipitating amine HCl salts. Alcohols like isopropanol (IPA) or ethanol can also be used, often in combination with a less polar co-solvent. If your freebase is in a solvent like DCM or methanol, consider performing a solvent swap or adding an anti-solvent (like ether) to induce precipitation.

  • Cause B: Water Content. The presence of excess water can increase the solubility of the hydrochloride salt, preventing precipitation.[9]

    • Solution: Ensure your workup procedure effectively removes water. Use a brine wash and a drying agent like anhydrous sodium sulfate or magnesium sulfate on your organic solution of the freebase before attempting salt formation. Use a non-aqueous source of HCl, such as a solution of HCl in isopropanol, dioxane, or diethyl ether, or by bubbling dry HCl gas through the solution.

  • Cause C: Product is "Oiling Out". This happens when the product separates from the solution as a liquid phase rather than a solid, often because the concentration is too high or the temperature change is too rapid.

    • Solution 1: Dilution. Dilute the solution with more of your chosen precipitation solvent before or during the addition of HCl.

    • Solution 2: Slow Addition & Seeding. Add the HCl solution dropwise at room temperature or 0 °C with vigorous stirring. If you have a small amount of solid product from a previous batch, add a "seed" crystal to encourage crystallization.

    • Solution 3: Scratching. Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Experimental Workflow & Optimization

The most common and reliable route to 4-(2-aminobutyl)phenol is the reductive amination of 4-(4-hydroxyphenyl)-2-butanone. This workflow provides a visual guide to the process.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Isolation Ketone 4-(4-Hydroxyphenyl) -2-butanone Imine Imine/Enamine Intermediate (in situ) Ketone->Imine + Ammonia Solvent (e.g., MeOH) cat. AcOH (optional) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Freebase 4-(2-Aminobutyl)phenol (Freebase) Imine->Freebase Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Freebase Workup Aqueous Workup & Extraction Freebase->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Salt Final Product: 4-(2-Aminobutyl)phenol HCl Drying->Salt + HCl HCl HCl in Solvent (e.g., IPA, Ether) HCl->Salt

Caption: General workflow for the synthesis of 4-(2-aminobutyl)phenol HCl.

Detailed Experimental Protocol

This protocol describes a standard lab-scale synthesis via one-pot reductive amination.

Materials:

  • 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)[10]

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (aq. NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2M HCl in Diethyl Ether

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-hydroxyphenyl)-2-butanone (1.0 eq).

    • Add ammonium acetate (3.0-5.0 eq) followed by methanol to achieve a concentration of approximately 0.2-0.5 M with respect to the ketone.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • In one portion, add sodium cyanoborohydride (1.5 eq) to the stirring suspension. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.[5]

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LCMS until the starting ketone is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding water.

    • Reduce the volume of methanol on a rotary evaporator.

    • Add DCM and saturated aq. NaHCO₃. Transfer to a separatory funnel and extract.

    • Separate the layers and extract the aqueous phase two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification and Salt Formation:

    • Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude freebase amine, typically as an oil or waxy solid.

    • If necessary, purify the freebase via silica gel chromatography (a typical eluent system would be DCM/MeOH with a small amount of triethylamine, e.g., 95:4.5:0.5).

    • Dissolve the purified freebase in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

    • With vigorous stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete and the solution is acidic to litmus paper.

    • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound as a solid.

Data Summary & Optimization Parameters

ParameterCondition A (Standard)Condition B (For Difficult Substrates)Rationale & Notes
Amine Source Ammonium AcetateAmmonia (7N in MeOH)Ammonium acetate acts as both the ammonia source and a pH buffer. Anhydrous ammonia solutions can sometimes be more effective.
Reducing Agent NaBH₃CNNaBH(OAc)₃NaBH₃CN is cost-effective and works well in methanol.[5] NaBH(OAc)₃ is milder, less toxic, and often used in chlorinated solvents like DCE or DCM.[6]
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE)Methanol is a good solvent for the reagents. DCE is preferred for NaBH(OAc)₃ and can be better for acid-sensitive substrates.[7]
Acid Catalyst None (from NH₄OAc)Acetic Acid (0.1 eq)Catalytic acid can accelerate imine formation but must be used judiciously to avoid neutralizing the amine.[11]
Temperature Room Temp (20-25 °C)0 °C to Room TempLower temperatures can improve selectivity and minimize side reactions.
Typical Yield 60-80%50-75%Yields are highly dependent on substrate purity and reaction scale.

Troubleshooting Logic Diagram

This diagram provides a systematic decision-making process for troubleshooting a failing reaction.

G Start Reaction Yield is Low CheckTLC Analyze crude reaction by TLC/LCMS Start->CheckTLC SM_Present Is starting ketone the major component? CheckTLC->SM_Present Action_Imine Problem: Incomplete imine formation or reduction. Actions: 1. Add catalytic AcOH. 2. Pre-stir ketone/amine longer. 3. Increase reaction time. 4. Check reducing agent quality. SM_Present->Action_Imine Yes SideProduct Is an unknown spot the major component? SM_Present->SideProduct No Success Optimized Reaction Action_Imine->Success Action_SideProduct Problem: Side reaction is occurring. Actions: 1. Check spot polarity. If less polar,   suspect ketone reduction to alcohol. 2. Use a milder reducing agent (NaBH3CN). 3. Run reaction at lower temperature (0 °C). SideProduct->Action_SideProduct Yes Complex Is it a complex mixture or baseline streaking? SideProduct->Complex No Action_SideProduct->Success Action_Complex Problem: Degradation or polymerization. Actions: 1. Ensure reaction is not overheating. 2. Check for air-sensitivity; run under N2. 3. Re-evaluate solvent choice. Complex->Action_Complex Yes Action_Complex->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenol group during this reaction? A: Generally, for reductive aminations using hydride reagents like NaBH₃CN or NaBH(OAc)₃, the phenolic hydroxyl group is unreactive and does not require protection. This is a significant advantage of this synthetic route.

Q2: My starting material is the hydrochloride salt of an amine. Do I need to freebase it first? A: Yes. If you are using an amine that is provided as an HCl salt, you must add one equivalent of a non-nucleophilic base (like triethylamine or diisopropylethylamine) to the reaction mixture to neutralize the salt and generate the free amine, which is the active nucleophile.[12]

Q3: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (LCMS or GCMS) will confirm the molecular weight. Purity can be assessed by HPLC or elemental analysis (CHN analysis) of the hydrochloride salt.

Q4: How should I store the final this compound product? A: Aminophenols can be sensitive to air and light, leading to oxidation and coloration over time. The hydrochloride salt is generally more stable than the freebase. It should be stored in a tightly sealed container, protected from light, preferably in a cool, dry place or a desiccator.[13]

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Method for preparing 4-(2-aminoethyl)phenol.
  • 4-(3-Aminobutyl)phenol. PubChem. [Link]

  • Phenol, 4-(2-aminoethyl)-. NIST Chemistry WebBook. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER. ResearchGate. [Link]

  • Method for salt preparation.
  • Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. MDPI. [Link]

  • PURIFICATION OF p-AMINOPHENOL.
  • Question about reductive amination reaction procedure. Reddit. [Link]

  • Synthesis of amine hydrochloride salts. ResearchGate. [Link]

  • Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega. [Link]

  • Process for the purification of p-aminophenol. PubChem. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]

  • PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. WIPO Patentscope. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Powered by XMB 1.9.11. [Link]

  • Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [Link]

  • Hydrochloride salt of amine. Reddit. [Link]

  • Process for the purification of p-aminophenol.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • 4-(2-AMINOETHYL)PHENOL. Matrix Fine Chemicals. [Link]

  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry. [Link]

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Technical Support Center: Purification of 4-(2-Aminobutyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(2-Aminobutyl)phenol hydrochloride. Our aim is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during the purification of this important chiral intermediate.

Introduction: Understanding the Molecule and its Challenges

4-(2-Aminobutyl)phenol is a chiral molecule featuring both a phenolic hydroxyl group and a primary amine. This bifunctional nature makes it susceptible to specific impurities and degradation pathways. The hydrochloride salt form is generally employed to enhance stability and aqueous solubility. However, achieving high purity can be challenging due to the presence of structurally similar impurities, potential for oxidation, and the compound's amphiphilic character.

This guide will walk you through a logical, step-by-step approach to identifying and removing impurities, ensuring the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the handling and purification of this compound.

Q1: My crude this compound has a dark discoloration. What is the likely cause and how can I remove it?

A: Discoloration (often pink, brown, or black) in aminophenols is typically due to the formation of colored oxidation products. The phenolic ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The resulting impurities are often quinone or quinone-imine type species.

Troubleshooting Steps:

  • Activated Carbon Treatment: The most common and effective method for removing colored impurities is treatment with activated carbon (charcoal). The porous structure of activated carbon provides a large surface area for the adsorption of these colored, often polymeric, byproducts.

  • Inert Atmosphere: To prevent further oxidation during purification, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), especially when handling the free base form of the amine.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium dithionite or sodium metabisulfite to the solution can help to prevent oxidation during the workup and purification process.

Q2: I am struggling to find a suitable single solvent for recrystallization. What should I try?

A: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures for a hydrochloride salt can be difficult. A multi-solvent system is often more effective.

Troubleshooting Recrystallization:

  • Start with Alcohols: Isopropanol, ethanol, and methanol are good starting points for dissolving amine hydrochlorides.

  • Use an Anti-Solvent: If the compound is soluble in an alcohol even at room temperature, you can use an anti-solvent to induce crystallization. Ethers (like diethyl ether or methyl tert-butyl ether) or alkanes (like heptane or hexane) are common anti-solvents. The key is to add the anti-solvent slowly to the dissolved product until the solution becomes turbid, then gently heat until it clarifies before allowing it to cool slowly.

  • Water as a Co-solvent: Given the hydrochloride salt's nature, a mixture of an alcohol and a small amount of water can be effective. The water will increase the polarity of the solvent system, potentially leaving less polar impurities behind in the mother liquor.

Q3: My flash chromatography is not giving good separation, and the peaks are tailing. What can I do?

A: Peak tailing of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface. This can be overcome by modifying the mobile phase.

Chromatography Optimization:

  • Add a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your mobile phase will neutralize the acidic sites on the silica gel and improve peak shape. A common starting point is to add 0.5-1% TEA to your eluent.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.

  • Reversed-Phase Chromatography: For a polar compound like an aminophenol hydrochloride, reversed-phase chromatography (C18 silica) can be very effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier.

Q4: How can I separate the desired enantiomer from its diastereomeric impurities?

A: If your synthesis involves chiral reagents or catalysts, you may have diastereomeric impurities. These have different physical properties and can often be separated by standard chromatographic or crystallization techniques.

Strategies for Chiral Purification:

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) will form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.[1]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[2]

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing less polar and some more polar impurities, especially if the initial purity is reasonably high (>80%).

Rationale: This method leverages the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures. For amine hydrochlorides, a polar protic solvent is often a good starting point.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents. Good candidates for this compound include isopropanol, ethanol, and methanol/water mixtures.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent. Heat the mixture to a gentle reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% w/w of the solute) and swirl the flask. Gently heat the mixture back to reflux for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is best to let it stand undisturbed. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System Advantages Disadvantages
Isopropanol/HeptaneGood for removing non-polar impurities.Can be difficult to control the crystallization rate.
Ethanol/WaterEffective for a range of polar and non-polar impurities.The compound may have some solubility in the cold solvent, reducing yield.
Methanol/Diethyl EtherGood for inducing crystallization of highly soluble compounds.Diethyl ether is highly flammable.
Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating compounds with different polarities and is particularly useful for more complex impurity profiles.

Rationale: By using a polar stationary phase (silica gel) and a less polar mobile phase, compounds are separated based on their affinity for the stationary phase. A basic modifier is added to the mobile phase to prevent peak tailing of the amine.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a flash chromatography column with silica gel.

  • Mobile Phase Selection: A good starting mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a reasonable starting point. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to improve the chromatography of the amine.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like methanol. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Loading and Elution: Load the sample onto the column and begin eluting with the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of Chromatographic Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in minimal strong solvent Crude->Dissolve Adsorb Adsorb onto Silica (Dry Loading) Crude->Adsorb Column Silica Gel Column Dissolve->Column Adsorb->Column Elute Elute with DCM/MeOH + TEA Column->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions (TLC) Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by flash chromatography.

Part 3: Understanding and Identifying Impurities

A successful purification strategy relies on understanding the potential impurities that may be present in your crude material. While specific impurities depend on the synthetic route, we can anticipate several classes based on the structure of 4-(2-Aminobutyl)phenol.

Potential Classes of Impurities:

  • Starting Material Impurities: Unreacted starting materials or impurities present in those materials.

  • Process-Related Impurities: Byproducts of the synthetic reactions, such as products of over-reduction or side reactions. For example, if a nitro group was reduced to the amine, partially reduced intermediates could be present.

  • Degradation Products: As discussed, these are primarily oxidation products.

  • Diastereomers/Enantiomers: Depending on the stereocontrol of the synthesis, other stereoisomers may be present.

Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of water/acetonitrile and a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify impurities if they are present at sufficient levels.

Diagram of Impurity Sources

ImpuritySources cluster_synthesis Synthesis-Related cluster_stability Stability-Related cluster_stereo Stereochemical IMPURITIES Sources of Impurities StartingMaterials Starting Materials IMPURITIES->StartingMaterials Byproducts Reaction Byproducts IMPURITIES->Byproducts Intermediates Unreacted Intermediates IMPURITIES->Intermediates Oxidation Oxidation Products IMPURITIES->Oxidation Hydrolysis Hydrolysis Products IMPURITIES->Hydrolysis Diastereomers Diastereomers IMPURITIES->Diastereomers Enantiomers Enantiomeric Impurity IMPURITIES->Enantiomers

Caption: Common sources of impurities in the synthesis and storage of this compound.

References

  • PubChem. (n.d.). 4-(3-Aminobutyl)phenol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydron;chloride. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved January 27, 2026, from [Link]

  • Saeed, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved January 27, 2026, from [Link]

  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10334-10356. [Link]

  • Biotium. (n.d.). Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. Organic & Biomolecular Chemistry. Retrieved January 27, 2026, from [Link]

  • Biotium. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 27, 2026, from [Link]

  • Chromatography Forum. (2009, March 31). proper use of amino column. Retrieved January 27, 2026, from [Link]

  • European Patent Office. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved January 27, 2026, from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved January 27, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved January 27, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 27, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 27, 2026, from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Study of the Degradation of an Epoxy/Amine Resin, 2. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Systems and methods for recovering amines and their derivates from aqueous mixtures.

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Technical Support Center: A Guide to the pH-Dependent Stability of 4-(2-Aminobutyl)phenol Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-Aminobutyl)phenol hydrochloride. This document is designed for our valued partners in research, science, and drug development. As scientists who have worked extensively with this and similar molecules, we understand the nuances that can impact experimental success. The stability of your compound in solution is paramount, and the single most critical factor influencing it is pH. This guide provides in-depth, field-tested insights and protocols to help you maintain the integrity of your solutions and ensure the reliability of your results.

Overview: The Tale of Two Functional Groups

This compound is a molecule with a dual personality, governed by its two key functional groups: a phenol ring and an aminobutyl side chain . The hydrochloride salt form indicates that the amine group is protonated. The stability of the entire molecule in an aqueous solution is a delicate balance determined by the pH, which dictates the ionization state and, consequently, the reactivity of both the phenolic hydroxyl group and the primary amine. Understanding this interplay is the key to preventing degradation and achieving reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my this compound solution so critical for its stability?

The chemical structure of your compound contains both an acidic phenol group and a basic amine group.

  • The Phenol Group: Phenols are weak acids. At acidic to neutral pH, the hydroxyl group (-OH) is protonated and relatively stable. However, as the pH increases into the alkaline range (typically >8), the hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This phenoxide ion is highly susceptible to oxidation, which is often the primary degradation pathway for this part of the molecule.[1][2]

  • The Amine Group: The aminobutyl side chain is basic. In its hydrochloride salt form, the amine is protonated (-NH3⁺), which makes it more stable and less nucleophilic.[3][4] If the pH of the solution is raised, this group will deprotonate to the free amine (-NH2), which is more reactive.

Therefore, pH directly controls the ionization state of both groups. An inappropriate pH can simultaneously render the phenol group vulnerable to oxidation and the amine group more reactive, leading to rapid degradation of your compound.

Q2: I'm observing a gradual pink or brownish color change in my solution. What does this indicate?

This is a classic sign of oxidative degradation of the phenol group. When the phenol is oxidized, it can form highly colored intermediates and products, such as quinones or polymeric materials. This process is significantly accelerated at higher pH values and in the presence of oxygen, light, or trace metal ions.[5][6] If you observe a color change, it is a strong indicator that your compound is degrading and the solution should be discarded. To prevent this, ensure your solution is prepared at an optimal pH and protected from light and atmospheric oxygen where possible.

Q3: What is the recommended pH range for preparing and storing aqueous solutions of this compound?

Based on the chemical properties of the molecule, a slightly acidic pH range of 3 to 5 is generally recommended for optimal stability .

  • Below pH 3: While the compound is likely to be very stable, extreme acidic conditions can sometimes catalyze other reactions, though this is less common.[7]

  • pH 3-5: In this range, the amine group remains fully protonated as the stable ammonium salt, and the phenol group is in its non-ionized, less reactive form.[8][9] This provides a good balance for inhibiting the primary degradation pathways.

  • pH 6-7: As you approach neutral pH, the stability may begin to decrease as the equilibrium starts to favor the more reactive, unprotonated amine and potentially the phenoxide ion, depending on the exact pKa.

  • Above pH 8: Stability is expected to be very poor. The high concentration of hydroxide ions will deprotonate the phenol, leading to rapid oxidative degradation.[6]

The following Graphviz diagram illustrates the pH-dependent equilibrium of the key functional groups.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) cluster_molecule 4-(2-Aminobutyl)phenol Low_Phenol Phenol (Stable) Low_Amine Protonated Amine (-NH3+) (Stable) High_Phenoxide Phenoxide (-O⁻) (Unstable/Reactive) High_Amine Free Amine (-NH2) (Reactive) Molecule Overall Stability Molecule->Low_Phenol Favors Stability Molecule->High_Phenoxide Promotes Degradation

Caption: pH-dependent stability of functional groups.

Q4: How does the hydrochloride salt form contribute to the compound's stability?

The hydrochloride salt is crucial for both stability and handling. By forming a salt with hydrochloric acid, the basic amine group is protonated. This protonated form, an ammonium salt, is generally more crystalline, less odorous, and significantly more stable than the corresponding "free base". In solution, this salt form helps to maintain a lower initial pH upon dissolution in unbuffered water and ensures the amine group is in its most stable, non-reactive state.

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Actions & Explanations
Rapid loss of potency or appearance of new peaks in HPLC. 1. Incorrect pH: The solution was prepared in a neutral or alkaline buffer/solvent (e.g., unbuffered water, PBS pH 7.4).1. Verify and Adjust pH: Always use a suitable acidic buffer (e.g., citrate, acetate) in the pH 3-5 range. This is the most effective way to prevent degradation.
2. Oxidation: Exposure to atmospheric oxygen, light, or trace metal contaminants.2. Inert Atmosphere & Light Protection: Prepare solutions using de-gassed buffers. Store solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon.
Inconsistent results in cell-based or biological assays. Degradation during experiment: The compound is stable in the acidic stock solution but degrades when diluted into neutral pH assay media (e.g., cell culture medium at pH 7.4).Minimize Incubation Time: Add the compound to the assay medium immediately before introducing it to the cells. Understand that some degradation over a long incubation period (24-48h) at neutral pH may be unavoidable. Consider this when interpreting dose-response curves.
Solution appears cloudy or precipitates over time. pH shift or solubility issues: The pH of the solution may have shifted, or the concentration exceeds the solubility limit at that specific pH and temperature.Confirm pH and Solubility: Re-check the pH of the solution. Ensure the concentration is below the known solubility limit in the chosen buffer system. The protonated salt form generally has higher aqueous solubility.[4][10]

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled Stock Solution

This protocol ensures the preparation of a stable stock solution for downstream applications.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Titrate with citric acid to a final pH of 4.0. Filter the buffer through a 0.22 µm filter.

  • Solvent De-gassing (Recommended): Sparge the buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, a key contributor to oxidative degradation.

  • Weighing: Accurately weigh the required amount of this compound in a clean, amber glass vial.

  • Dissolution: Add the de-gassed pH 4.0 citrate buffer to the vial to achieve the desired final concentration. Mix gently by inversion or brief vortexing until fully dissolved.

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below. Purging the headspace of the vial with inert gas before sealing can further enhance stability.

Protocol 2: Conducting a Forced Degradation Study to Determine pH Stability Profile

Forced degradation studies are essential for understanding a compound's liabilities and are a cornerstone of pharmaceutical development.[11][12][13] This workflow provides a framework for evaluating the stability of your compound across a range of pH values.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) C Dilute stock into each buffer to final concentration A->C B Prepare concentrated stock of compound B->C D Aliquot samples for each time point (T=0, 2, 4, 8, 24h) C->D E Incubate at controlled temperature (e.g., 40°C) D->E F Quench reaction if needed (e.g., pH neutralization) E->F At each time point G Analyze by Stability-Indicating HPLC Method F->G H Quantify % remaining and % degradation products G->H

Caption: Workflow for a pH-based forced degradation study.

Methodology:

  • Prepare a series of buffers: e.g., 0.1 N HCl (pH ~1-2), 50 mM citrate buffer (pH 4), 50 mM phosphate buffer (pH 7.4), 50 mM borate buffer (pH 9), and 0.1 N NaOH (pH ~12-13).

  • Prepare a concentrated stock solution of this compound in a stable solvent (e.g., methanol or water at pH 4).

  • Initiate the study (T=0): Dilute a small amount of the stock solution into each of the prepared buffers to your target concentration. Immediately take a sample from each condition for T=0 analysis.

  • Incubate: Store all solutions at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect all samples from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately before analysis, neutralize the highly acidic and basic samples by diluting them into the mobile phase or a neutral buffer to prevent damage to the HPLC column.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Interpretation: Plot the percentage of remaining this compound against time for each pH condition. This will clearly reveal the pH of maximum stability.

Protocol 3: General Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent drug from its degradation products.[11] This allows for accurate quantification of the loss of the active compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the polar parent compound first, followed by less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the phenol chromophore, typically around 275-280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

This method provides a robust starting point. The gradient may need to be optimized to ensure complete separation of any specific degradation products that are formed. Common analytical techniques for such studies include HPLC, GC, and CE.[14]

References

  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Ignat, I., Volf, I., & Popa, V. I. (2011). A critical review of methods for characterisation of polyphenolic compounds in fruits and vegetables. Food Chemistry, 126(4), 1821-1835. [Link]

  • Reid, K. R., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 1-13. [Link]

  • Garrido-Cardenas, J. A., Esteban-García, B., Agüera, A., Sánchez-Pérez, J. A., & Manzano-Agugliaro, F. (2020). The effect of pH on the phenol oxidation. ResearchGate. [Link]

  • LibreTexts. (2022). Properties of Amines. Chemistry LibreTexts. [Link]

  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Journal of hazardous materials, 276, 321-327. [Link]

  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436. [Link]

  • DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega. [Link]

  • Graham, N., & Al-Saleh, I. (1998). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Water Science and Technology, 38(6), 137-144. [Link]

  • Chow, MSS., & K.C., L. (1990). Stability of phenoxybenzamine hydrochloride in various vehicles. American journal of hospital pharmacy, 47(7), 1594-1596. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • Phenol degradation pathway. ResearchGate. [Link]

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  • Effect of pH on phenol decomposition. ResearchGate. [Link]

  • LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link].

  • Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. MDPI. [Link]

  • Reid, K. R., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. [Link]

  • LibreTexts. (2023). Acidity of Phenols. Chemistry LibreTexts. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health. [Link]

  • Yang, P., & Macdonald, F. (2004). Solution stability of factor Xa inhibitors as a function of pH. Drug development and industrial pharmacy, 30(9), 967-973. [Link]

  • Gniazdowska, E., & Turek, M. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(12), 21631-21644. [Link]

  • Lee, J., & Lee, J. (2018). Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron. Food science and biotechnology, 27(5), 1337-1344. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta Chemistry. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

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  • Analytical Methods. Royal Society of Chemistry. [Link]

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Validation & Comparative

A Head-to-Head Comparison of Industrial Synthesis Routes for Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminophenols, existing as ortho-, meta-, and para-isomers, are foundational intermediates in the chemical industry. Their utility spans from the synthesis of dyes and rubber antioxidants to their critical role in the pharmaceutical sector[1][2]. The para-isomer, in particular, is a key starting material (KSM) for the production of paracetamol (acetaminophen), a widely used analgesic and antipyretic drug[3][4]. The selection of a synthesis route for these isomers is a critical decision in process chemistry, balancing economic viability with environmental responsibility. This guide provides a head-to-head comparison of the primary industrial synthesis routes, offering insights into the causality behind experimental choices and providing supporting data for researchers and drug development professionals.

Core Synthesis Strategies: An Overview

The industrial production of aminophenols primarily revolves around two core strategies: the reduction of a nitro-aromatic precursor or, in specific cases, the amination of a dihydric phenol. The choice of starting material—be it nitrobenzene, a nitrophenol, or a dihydric phenol—fundamentally dictates the process conditions, catalyst selection, and environmental footprint of the manufacturing process.

Head-to-Head Comparison of Major Synthesis Routes

The following table summarizes the key performance indicators for the most prevalent industrial synthesis routes for aminophenols.

Synthesis Route Target Isomer(s) Starting Material(s) Key Reagents / Catalyst Typical Conditions Advantages Disadvantages
1. Béchamp Reduction o-, p-o/p-NitrophenolIron filings, Acid (e.g., HCl, H₂SO₄)80-110°C, Atmospheric PressureHigh yield (up to 91.8%), Inexpensive reagents (iron)[2][5]Massive iron sludge formation (~1.2-2 kg per kg of product), Significant wastewater, Environmentally hazardous[2][6]
2. Catalytic Hydrogenation of Nitrophenol o-, p-o/p-NitrophenolH₂, Noble metal catalysts (Pt/C, Pd/C), Raney Nickel[2][4][7]70-90°C, 0.2-3.0 MPa H₂ pressure[2][8]Clean process, High yield, No sludge, Catalyst can be recycled[7]Expensive catalysts, Potential for catalyst deactivation, Requires handling of hydrogen gas[2]
3. Catalytic Hydrogenation of Nitrobenzene p- (primarily)NitrobenzeneH₂, Bifunctional catalyst (e.g., Pt/C) in an acidic medium (H₂SO₄)[1][3][6]85°C, 0.4 MPa H₂ pressure[3]Single-step process, Atom economical, Valuable byproduct (aniline)[1][3][6]Moderate selectivity (aniline is a major byproduct), Corrosion issues from mineral acids, Requires precise process control[6][9]
4. Electrolytic Reduction of Nitrobenzene p-NitrobenzeneSulfuric acid medium (20-30%), Surfactants[2]80-90°C, Controlled current density[2]Short process, High product purity, Low pollution[2]High energy consumption, Requires specialized reactor design[2][10]
5. Aminolysis of Dihydric Phenols m-ResorcinolAmmonia, Water180-300°C, 25-80 kg/cm ² pressure[11]Environmentally superior to older sulfonation route, Good conversion and selectivity[11][12]Requires high pressure and temperature
6. Nitrobenzene Sulfonation Route m-NitrobenzeneSulfuric acid, Caustic sodaMulti-step: Sulfonation, reduction, caustic fusionHistorically significantNot environmentally acceptable due to large salt byproduct generation[12]

In-Depth Analysis of Key Synthesis Routes

Route 1: Catalytic Hydrogenation of Nitrophenols

This route represents the modern, green chemistry approach for producing ortho- and para-aminophenols. It replaces the environmentally damaging Béchamp reduction by utilizing molecular hydrogen and a recyclable heterogeneous catalyst.

Causality & Expertise: The choice of a noble metal catalyst, such as Platinum on Carbon (Pt/C), is deliberate. Platinum exhibits high activity for the hydrogenation of the nitro group while being relatively inert to the reduction of the aromatic ring under controlled conditions[7]. The reaction is typically performed in a slurry reactor to maximize the contact between the gaseous hydrogen, the liquid phase (substrate in a solvent), and the solid catalyst surface[7]. The solvent polarity can influence the rate of hydrogenation[7]. The process is governed by Langmuir-Hinshelwood kinetics, where the reactants adsorb onto the catalyst surface prior to reaction[7].

Experimental Protocol (Generalized for p-Aminophenol):

  • A pressure reactor is charged with p-nitrophenol, a suitable solvent (e.g., ethanol or water), and a catalytic amount of 1-5% Pt/C.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen to remove any air.

  • The mixture is heated to 70-90°C under continuous stirring to ensure the catalyst remains suspended.

  • The reactor is pressurized with hydrogen to 0.2-0.5 MPa[2].

  • The reaction is monitored by hydrogen uptake or by analytical techniques (TLC, HPLC) until the p-nitrophenol is consumed.

  • After cooling and venting the hydrogen, the catalyst is removed by filtration. The catalyst can be washed and recycled.

  • The p-aminophenol product is isolated from the filtrate by crystallization, typically by cooling or solvent evaporation.

Diagram: Workflow for Catalytic Hydrogenation of p-Nitrophenol

G cluster_prep Reactor Charging PNP p-Nitrophenol Reactor Slurry Reactor PNP->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Catalyst Pt/C Catalyst Catalyst->Reactor Purge Purge with N₂ then H₂ Reactor->Purge React Heat (70-90°C) Pressurize H₂ (0.2-0.5 MPa) Stir Purge->React Filter Filtration React->Filter Recycle Catalyst Recycle Filter->Recycle Isolate Crystallization / Isolation Filter->Isolate Product p-Aminophenol Product Isolate->Product

Caption: Generalized workflow for p-aminophenol synthesis via catalytic hydrogenation.

Route 2: Catalytic Hydrogenation of Nitrobenzene (Direct Route to p-Aminophenol)

This elegant, single-step process is a significant advancement in producing p-aminophenol directly from nitrobenzene. It combines a hydrogenation step with an in-situ acid-catalyzed rearrangement.

Causality & Expertise: This reaction is a classic example of tandem catalysis. The process hinges on the initial reduction of nitrobenzene to N-phenylhydroxylamine (PHA) on the surface of a noble metal catalyst (e.g., Pt)[3][6]. Concurrently, in the acidic aqueous medium, the PHA intermediate undergoes the Bamberger rearrangement to form p-aminophenol[4][6]. The critical challenge is to prevent the further hydrogenation of PHA to aniline, which is the main competing side reaction[3][6]. Process optimization involves carefully balancing hydrogen pressure, temperature, and acid concentration to favor the rearrangement over the competing reduction[6]. A lower amount of the platinum catalyst can help reduce the side reaction that produces aniline[3]. A continuous-flow process has been developed to improve safety and efficiency, reducing reaction times from hours to minutes[13].

Experimental Protocol (Generalized):

  • An aqueous acidic solution (e.g., 7% H₂SO₄) is charged into a pressure reactor along with a supported platinum catalyst.

  • Nitrobenzene is added to the reactor.

  • The reactor is sealed, purged, and then pressurized with hydrogen (e.g., to 0.4 MPa)[3].

  • The mixture is heated to around 85°C with vigorous stirring to manage the multiphase reaction system (solid catalyst, aqueous phase, organic phase, gaseous hydrogen)[3].

  • The reaction proceeds until nitrobenzene conversion is complete. A selectivity of up to 75% for p-aminophenol can be achieved[6].

  • After completion, the reactor is cooled, and the catalyst is filtered off for reuse.

  • The p-aminophenol is isolated from the aqueous acid solution, often by neutralization and crystallization. Aniline may be recovered from the mixture as a valuable byproduct[1][3].

Diagram: Reaction Pathway for Nitrobenzene to p-Aminophenol

G NB Nitrobenzene PHA N-Phenylhydroxylamine (Intermediate) NB->PHA +2H₂ (Pt/C Catalyst) PAP p-Aminophenol (Product) PHA->PAP Rearrangement (H⁺ Catalyst) AN Aniline (Byproduct) PHA->AN +H₂ (Pt/C Catalyst)

Caption: Key steps in the direct synthesis of p-aminophenol from nitrobenzene.

Route 3: Béchamp Reduction of Nitrophenols

This is the conventional, historic method for reducing nitroaromatics. While effective in terms of yield, its significant environmental drawbacks have led to its decline in many regions[2].

Causality & Expertise: The Béchamp reduction utilizes the in-situ generation of ferrous ions from iron metal in a slightly acidic medium to act as the reducing agent. The process is robust and does not require specialized pressure equipment. However, the stoichiometry is its downfall; large quantities of iron are consumed, resulting in a voluminous and difficult-to-handle iron oxide/hydroxide sludge[2][6]. For every kilogram of product, 1.2 to over 2 kilograms of iron sludge are generated, posing a severe disposal problem[2][6]. While many companies in some countries still use this process, it has been largely phased out in nations with stricter environmental regulations[2].

Experimental Protocol (Generalized):

  • A cast-iron vessel is charged with water, a small amount of acid (e.g., hydrochloric acid), and iron filings.

  • The mixture is heated to near boiling.

  • p-Nitrophenol is added portion-wise to control the exothermic reaction.

  • The reaction is refluxed until the reduction is complete.

  • The reaction mixture is made basic with a substance like sodium carbonate to precipitate iron hydroxides.

  • The p-aminophenol is typically isolated from the hot aqueous solution after filtering off the massive amounts of iron sludge.

Route 4: Aminolysis of Resorcinol for m-Aminophenol

The synthesis of m-aminophenol often requires a different strategy, as direct nitration/reduction pathways from simple precursors are less efficient. The aminolysis of resorcinol is a modern, cleaner alternative to the older nitrobenzene sulfonation route.[12].

Causality & Expertise: This route leverages the nucleophilic substitution of a hydroxyl group on the resorcinol ring with ammonia at high temperatures and pressures[11]. The reaction is often performed non-catalytically in the presence of water[11]. The harsh conditions (temperatures up to 300°C and pressures up to 80 kg/cm ²) are necessary to drive the otherwise unfavorable substitution reaction[11]. This process avoids the large volumes of salt waste associated with the classical caustic fusion of m-aminobenzenesulfonic acid, making it the preferred industrial method today[12].

Experimental Protocol (Generalized, based on patent literature):

  • Resorcinol, aqueous ammonia, and additional water are loaded into a high-pressure autoclave.

  • The autoclave is sealed and heated to 180-300°C. The pressure is maintained between 25 and 80 kg/cm ², sometimes with the aid of an inert gas[11].

  • The reaction is held at temperature for a set period to achieve optimal conversion.

  • After cooling, the reactor is vented.

  • The m-aminophenol product is isolated from the reaction mixture, typically by distillation, separating it from unreacted resorcinol and byproducts[11].

Conclusion

The synthesis of aminophenols is a mature field of industrial chemistry, yet it continues to evolve in response to environmental pressures and economic demands. For p-aminophenol, the direct catalytic hydrogenation of nitrobenzene represents a highly efficient and atom-economical route, provided the selectivity can be controlled. For routine, clean production of o- and p-isomers, the catalytic hydrogenation of the corresponding nitrophenols is the industry standard, having almost entirely replaced the wasteful Béchamp reduction. For m-aminophenol, the high-pressure aminolysis of resorcinol provides a more sustainable pathway than the archaic sulfonation/fusion process. The choice of a specific route requires a careful analysis of capital costs for high-pressure equipment, the price and availability of catalysts, and the imperative to minimize and manage waste streams.

References

  • Process Design and Economics of Production of p-Aminophenol. (2021). arXiv. [Link]

  • Process Design and Economics of Production of p-Aminophenol. (2021). ResearchGate. [Link]

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. (2003). Organic Process Research & Development, ACS Publications. [Link]

  • Synthesis of p‐aminophenol from the hydrogenation of nitrobenzene over metal–solid acid bifunctional catalyst. (2012). ResearchGate. [Link]

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. (2000). Organic Process Research & Development, ACS Publications. [Link]

  • Study on Continuous-Flow Process for Direct Synthesis of p-Aminophenol from Nitrobenzene. (2024). Organic Process Research & Development, ACS Publications. [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. [Link]

  • Process for the production of an aminophenol. (1986).
  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. (2022). Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. (2024). Rasayan Journal of Chemistry. [Link]

  • New Route to m-Aminophenol. (1998). ResearchGate. [Link]

  • New Route to m-Aminophenol. (1998). Taylor & Francis eBooks. [Link]

  • Process of preparing p-aminophenol by electrolytically reducing nitrobenzene. (1967).
  • Method for the production of m-aminophenol. (1986).
  • Process for the preparation of p-aminophenol. (1987).
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024). Chemical Science, RSC Publishing. [Link]

  • The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol. (2017).

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A Technical Guide to the Structure-Activity Relationship (SAR) of 4-(2-Aminobutyl)phenol Analogs for Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Phenolic Amines

The 4-(2-aminobutyl)phenol scaffold represents a privileged structure in medicinal chemistry, bearing a close resemblance to endogenous monoamine neurotransmitters. This structural motif is a cornerstone for designing ligands targeting G-protein coupled receptors (GPCRs), particularly adrenergic receptors and Trace Amine-Associated Receptor 1 (TAAR1).[1] Analogs of this compound are of significant interest for their potential therapeutic applications in cardiovascular, neurological, and psychiatric disorders.[2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of 4-(2-aminobutyl)phenol analogs with these key receptor families. We will dissect the molecular features critical for potency and selectivity, compare the pharmacological profiles of representative analogs, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.

The 4-(2-Aminobutyl)phenol Core: A Versatile Scaffold for Receptor Interaction

The 4-(2-aminobutyl)phenol molecule comprises three key pharmacophoric elements that dictate its biological activity: the phenolic hydroxyl group, the aromatic ring, and the aminobutyl side chain. Each of these can be systematically modified to probe the binding pocket of target receptors and optimize pharmacological properties.

Key Pharmacophoric Features:
  • Phenolic Hydroxyl Group: This group is often crucial for hydrogen bonding interactions within the receptor binding site. Its position on the aromatic ring significantly influences selectivity. For instance, in adrenergic agonists, hydroxyl groups at the 3 and 4 positions of the benzene ring are generally associated with full agonist activity.[3][4]

  • Aromatic Ring: The phenyl ring serves as a scaffold for hydrophobic and van der Waals interactions with the receptor. Substitution on the ring can modulate potency, selectivity, and pharmacokinetic properties.

  • Aminobutyl Side Chain: The protonated amine at physiological pH is a key anchoring point, forming an ionic bond with an acidic residue (e.g., aspartate) in the transmembrane domain of many aminergic GPCRs. The length and branching of the alkyl chain, as well as substitutions on the nitrogen atom, are critical determinants of agonist versus antagonist activity and receptor subtype selectivity. For beta-adrenergic agonists, a secondary amine in the side chain is often essential for receptor stimulation.[4]

Comparative Analysis of 4-(2-Aminobutyl)phenol Analogs at Adrenergic Receptors

General SAR Principles for Adrenergic Receptor Agonism:

  • N-Substitution: The nature of the substituent on the amino group is a major determinant of selectivity between α and β-adrenergic receptors. Small alkyl groups (e.g., methyl) are often tolerated, while larger, branched alkyl groups (e.g., isopropyl, tert-butyl) tend to confer higher affinity for β-receptors.[4]

  • Alkyl Chain: The length of the chain separating the aromatic ring and the amino group is critical. A two-carbon separation, as in phenylethanolamines, is a common feature of many adrenergic agonists.[3]

  • Phenolic Hydroxyls: As mentioned, catechol-like substitution (hydroxyls at positions 3 and 4) is a hallmark of potent, non-selective adrenergic agonists like norepinephrine and epinephrine.[3] The single hydroxyl group in 4-(2-aminobutyl)phenol suggests a modified interaction with the receptor compared to endogenous catecholamines.

Hypothetical SAR of 4-(2-Aminobutyl)phenol Analogs at β-Adrenergic Receptors:

Based on the general principles, we can predict the following trends for 4-(2-aminobutyl)phenol analogs at β-adrenergic receptors:

Modification to 4-(2-Aminobutyl)phenolPredicted Effect on β-Adrenergic Agonist PotencyRationale
N-methylation Likely maintained or slightly increased potency.Small alkyl substitutions are generally well-tolerated.
N-isopropylation Potential for increased potency and selectivity for β-receptors.Branched alkyl groups are known to enhance β-receptor affinity.[4]
α-methylation (on the carbon adjacent to the phenyl ring) Likely decreased potency.Substitution at this position often hinders optimal receptor interaction.[4]
Addition of a 3-hydroxyl group Potentially significant increase in potency.Mimics the catechol structure of endogenous agonists.[3]

Comparative Analysis of 4-(2-Aminobutyl)phenol Analogs at Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, which are structurally related to 4-(2-aminobutyl)phenol.[1] TAAR1 is an attractive therapeutic target for psychiatric and neurological disorders, including schizophrenia.[2]

General SAR Principles for TAAR1 Agonism:

The SAR for TAAR1 is still being actively explored, but some general trends have emerged from the study of various agonist chemotypes.[1][7]

  • Primary Amine: A primary amino group is a common feature of many potent TAAR1 agonists.

  • Ethylamine Side Chain: The β-phenylethylamine backbone is a classic structural motif for TAAR1 ligands.

  • Aromatic Substitutions: The nature and position of substituents on the aromatic ring can significantly impact potency and efficacy.

While specific EC50 values for a series of 4-(2-aminobutyl)phenol analogs at TAAR1 are not available in the cited literature, studies on other TAAR1 agonists provide valuable insights. For example, a screening of a compound library identified a potent TAAR1 agonist with an EC50 of 4.0 nM, highlighting the potential for discovering high-affinity ligands for this receptor.[1]

Experimental Protocols for the Pharmacological Evaluation of 4-(2-Aminobutyl)phenol Analogs

To generate the comparative data necessary for a definitive SAR study, the following experimental protocols are essential.

Protocol 1: Radioligand Displacement Assay for Adrenergic Receptor Binding Affinity

This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the adrenergic receptor subtype of interest (e.g., rat heart for β1, rat lung for β2) in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[6]

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the unlabeled 4-(2-aminobutyl)phenol analog.[8][9]

    • To determine non-specific binding, include control wells containing the membrane preparation, radioligand, and a high concentration of a known non-radioactive antagonist (e.g., phentolamine).[9]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.[10]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a displacement curve.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 MembranePellet Resuspend Membrane Pellet Centrifuge2->MembranePellet Incubate Incubate: Membranes + Radioligand + Analog MembranePellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Displacement Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50 CalculateKi Calculate Ki DetermineIC50->CalculateKi

Protocol 2: cAMP Accumulation Assay for TAAR1 Functional Activity

This protocol measures the functional activity of 4-(2-aminobutyl)phenol analogs as agonists at TAAR1 by quantifying the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing TAAR1 (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a 96- or 384-well plate at a predetermined optimal density.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-(2-aminobutyl)phenol analogs.

    • Add the diluted compounds to the cells and incubate for a specific time (e.g., 30 minutes) at room temperature or 37°C to stimulate cAMP production.[12]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and add the HTRF detection reagents. These typically include a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).[13]

    • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow the immunoassay to reach equilibrium.[12]

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[12]

  • Data Analysis:

    • Calculate the ratio of the two fluorescence signals. This ratio is inversely proportional to the amount of cAMP produced.

    • Plot the signal ratio against the logarithm of the analog concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Culture Culture TAAR1-expressing cells Plate Plate cells in multi-well plate Culture->Plate AddAnalogs Add serially diluted analogs Plate->AddAnalogs IncubateStim Incubate for stimulation AddAnalogs->IncubateStim Lyse Lyse cells IncubateStim->Lyse AddReagents Add HTRF reagents Lyse->AddReagents IncubateDetect Incubate for detection AddReagents->IncubateDetect ReadPlate Read on HTRF reader IncubateDetect->ReadPlate CalcRatio Calculate fluorescence ratio ReadPlate->CalcRatio PlotCurve Plot dose-response curve CalcRatio->PlotCurve DetermineEC50 Determine EC50 PlotCurve->DetermineEC50

Signaling Pathways Modulated by 4-(2-Aminobutyl)phenol Analogs

Activation of adrenergic receptors and TAAR1 by 4-(2-aminobutyl)phenol analogs initiates downstream signaling cascades that mediate their physiological effects.

Adrenergic Receptor Signaling:
  • β-Adrenergic Receptors (β1, β2, β3): These receptors primarily couple to the Gs alpha subunit of the G-protein complex. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to the cellular response (e.g., increased heart rate, smooth muscle relaxation).

  • α1-Adrenergic Receptors: These receptors couple to the Gq alpha subunit. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors: These receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G cluster_beta β-Adrenergic Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Agonist_b Agonist BetaAR β-AR Agonist_b->BetaAR Gs Gs BetaAR->Gs AC_b Adenylyl Cyclase Gs->AC_b cAMP_b cAMP AC_b->cAMP_b PKA PKA cAMP_b->PKA Response_b Cellular Response PKA->Response_b Agonist_a1 Agonist Alpha1AR α1-AR Agonist_a1->Alpha1AR Gq Gq Alpha1AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC Response_a1 Cellular Response Ca2->Response_a1 PKC->Response_a1 Agonist_a2 Agonist Alpha2AR α2-AR Agonist_a2->Alpha2AR Gi Gi Alpha2AR->Gi AC_a2 Adenylyl Cyclase Gi->AC_a2 cAMP_a2 ↓ cAMP AC_a2->cAMP_a2 Response_a2 Cellular Response cAMP_a2->Response_a2

TAAR1 Signaling:

TAAR1 is also a Gs-coupled receptor, and its activation by agonists leads to a robust increase in intracellular cAMP levels. This primary signaling event can modulate the activity of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and gene expression.[2]

Conclusion

The 4-(2-aminobutyl)phenol scaffold is a promising starting point for the development of novel adrenergic and TAAR1 agonists. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide and supported by robust in vitro pharmacological evaluation, will be crucial for the identification of potent and selective clinical candidates. The provided experimental protocols offer a validated framework for researchers to generate the necessary data to advance their drug discovery programs. Further investigation into the functional consequences of receptor activation and the in vivo efficacy of lead compounds will ultimately determine their therapeutic potential.

References

  • Baryshnikova, M. A., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Pharmaceuticals (Basel), 15(10), 1209. [Link]

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A Comparative Benchmarking Guide to Phenolic Amines: A Case Study on 4-(2-Aminobutyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Phenolic Amines

In the realm of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide addresses the benchmarking of 4-(2-Aminobutyl)phenol hydrochloride, a compound for which public domain data is notably scarce. Our investigation into this specific molecule revealed a significant overlap in scientific literature with its structural isomers and analogs, namely 4-(3-Aminobutyl)phenol and 4-(2-Aminoethyl)phenol hydrochloride (commonly known as Tyramine hydrochloride).

This comparative guide, therefore, pivots to provide a comprehensive benchmarking analysis of these closely related and more extensively characterized compounds. We will delve into their physicochemical properties, juxtapose them against established standards such as 4-Aminophenol hydrochloride, and explore their functional relationships with relevant pharmaceutical agents like Dobutamine and Ractopamine. The methodologies and experimental frameworks presented herein are designed to serve as a robust template for the evaluation of novel phenolic amines.

The core objective of this guide is to equip researchers with the foundational knowledge and technical protocols necessary to rigorously assess the performance and characteristics of their own target molecules within this chemical class. By understanding the subtle yet significant differences between these analogs, scientists can make more informed decisions in the early stages of drug discovery and development.

Physicochemical Properties: A Comparative Overview

A fundamental step in benchmarking any chemical compound is the thorough characterization of its physicochemical properties. These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. Below is a comparative table summarizing the key properties of our primary compounds of interest and a relevant standard.

Property4-(3-Aminobutyl)phenol[1][2][3]4-(2-Aminoethyl)phenol hydrochloride (Tyramine HCl)[4][5]4-Aminophenol hydrochloride[6]
Molecular Formula C₁₀H₁₅NOC₈H₁₂ClNOC₆H₈ClNO
Molecular Weight 165.23 g/mol [1]173.64 g/mol [4]145.59 g/mol
CAS Number 52846-75-0[1][2][3]60-19-5[4]51-78-5
Appearance Not specifiedSolidCrystalline powder
Hydrogen Bond Donor Count 2[1]3[4]3
Hydrogen Bond Acceptor Count 2[1]3[4]2
Rotatable Bond Count 3[1]2[4]0
Topological Polar Surface Area 46.3 Ų[1]46.3 Ų[4]46.3 Ų
LogP (Octanol/Water Partition Coefficient) 1.7[1]Not specifiedNot specified

Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, a suite of standardized analytical and functional assays should be employed. The following protocols are designed to be self-validating and provide a clear framework for benchmarking novel phenolic amines against known standards.

Purity and Identity Confirmation: A Multi-technique Approach

The foundational step in any comparative study is the unambiguous confirmation of the identity and purity of the test articles. This is best achieved through a combination of chromatographic and spectroscopic techniques.

Workflow for Purity and Identity Confirmation

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Confirmation Dissolve in appropriate solvent (e.g., Methanol, Water) Dissolve in appropriate solvent (e.g., Methanol, Water) HPLC-UV HPLC-UV Dissolve in appropriate solvent (e.g., Methanol, Water)->HPLC-UV LC-MS LC-MS Dissolve in appropriate solvent (e.g., Methanol, Water)->LC-MS 1H_NMR ¹H NMR Dissolve in appropriate solvent (e.g., Methanol, Water)->1H_NMR 13C_NMR ¹³C NMR Dissolve in appropriate solvent (e.g., Methanol, Water)->13C_NMR FTIR FTIR Dissolve in appropriate solvent (e.g., Methanol, Water)->FTIR Purity_Assessment Purity Assessment (%) HPLC-UV->Purity_Assessment Structure_Verification Structural Verification LC-MS->Structure_Verification 1H_NMR->Structure_Verification 13C_NMR->Structure_Verification FTIR->Structure_Verification

Caption: Workflow for identity and purity confirmation.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 5 µm particle size, 100 x 4.6 mm) is recommended.[7]

  • Mobile Phase Preparation: A common mobile phase for these types of compounds consists of a buffered aqueous solution and an organic modifier. For example, a gradient of 0.05 M lithium chloride solution in water with 18% methanol, adjusted to pH 4.0 with orthophosphoric acid, can be effective.[7]

  • Sample Preparation: Prepare a stock solution of the test compound and standards at a concentration of 1 mg/mL in the mobile phase. Further dilute to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 275 nm

  • Analysis: Inject the sample and standards. The purity is determined by the area percentage of the main peak relative to the total peak area.

Rationale for Method Selection: HPLC with UV detection is a robust and widely accepted method for determining the purity of pharmaceutical compounds. The use of a C18 column provides good separation for moderately polar compounds like phenolic amines.[7] The described mobile phase offers a good starting point for method development.[7]

Functional Assessment: Receptor Binding and Activity Assays

Phenolic amines often exert their biological effects by interacting with adrenergic receptors. Therefore, a comparative assessment of their binding affinity and functional activity at these receptors is crucial. Dobutamine, a known β1-adrenergic agonist, and Ractopamine, a β-adrenergic agonist, serve as excellent positive controls and benchmarks in these assays.[8][9][10][11]

Experimental Workflow for Receptor Binding and Functional Assays

Start Start Cell_Culture Prepare cells expressing target adrenergic receptor (e.g., β1, β2) Start->Cell_Culture Radioligand_Binding Radioligand Binding Assay (Determine Ki) Cell_Culture->Radioligand_Binding Functional_Assay cAMP Accumulation Assay (Determine EC50 and Emax) Cell_Culture->Functional_Assay Data_Analysis Compare Ki, EC50, and Emax values Radioligand_Binding->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for receptor binding and functional assays.

Detailed Protocol: Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from cells overexpressing the target adrenergic receptor (e.g., β1 or β2).

    • Radioligand specific for the target receptor (e.g., [³H]Dihydroalprenolol for β-adrenergic receptors).

    • Test compounds and standards (4-(3-Aminobutyl)phenol, Tyramine HCl, Dobutamine, Ractopamine).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Procedure:

    • In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or standard.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Rationale for Method Selection: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This direct measurement of binding provides a quantitative measure (Ki) that can be used to compare the potencies of different compounds.

Comparative Performance Data

The following table presents hypothetical, yet plausible, data that could be generated from the described experimental protocols. This serves as an illustrative example of how to present comparative data.

CompoundPurity (HPLC, %)Receptor Binding Affinity (Ki, nM) at β1-Adrenergic ReceptorFunctional Activity (EC₅₀, nM) at β1-Adrenergic Receptor
4-(3-Aminobutyl)phenol >98%150250
Tyramine hydrochloride >99%>1000>1000
Dobutamine hydrochloride (Standard) >99%5080
Ractopamine hydrochloride (Standard) >99%80120

Discussion and Interpretation of Results

Based on the hypothetical data, 4-(3-Aminobutyl)phenol exhibits moderate binding affinity and functional activity at the β1-adrenergic receptor, albeit lower than the established agonists Dobutamine and Ractopamine. Tyramine hydrochloride, in this example, shows negligible activity at this receptor subtype. This comparative data allows for the initial classification of 4-(3-Aminobutyl)phenol as a potential β1-adrenergic agonist. Further studies would be required to determine its selectivity for other adrenergic receptor subtypes and to characterize its full pharmacological profile.

Conclusion

While the direct benchmarking of this compound is hampered by a lack of available data, a robust comparative analysis of its close structural analogs provides invaluable insights for researchers in the field. This guide has outlined a systematic approach to the physicochemical and functional characterization of novel phenolic amines. By employing the detailed protocols and comparative frameworks presented, scientists can effectively evaluate their compounds of interest against known standards, thereby accelerating the drug discovery and development process. The principles of scientific integrity, anchored in accurate data and logical experimental design, are the cornerstones of this endeavor.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(2-Aminobutyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe disposal of 4-(2-Aminobutyl)phenol hydrochloride (also known as Hordenine hydrochloride), grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, thereby protecting both themselves and the environment.

Disclaimer: This document provides guidance based on available safety data for this compound and related phenolic and amine compounds. It is imperative to consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet (SDS) before handling or disposing of this chemical.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, a substituted phenolic amine, presents a multi-faceted hazard profile that dictates its handling and disposal requirements. The primary risks stem from its potential oral toxicity, and irritation to the skin, eyes, and respiratory system.[1][2][3] A thorough understanding of these hazards is the first step in a self-validating safety protocol.

The hazards associated with this compound are formally classified under the Globally Harmonized System (GHS), as outlined in its Safety Data Sheet (SDS).

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1]
Skin Corrosion/Irritation - Irritating to skin[2][3]

| Respiratory Irritation | - | Irritating to respiratory system[2][3] |

The phenolic group, in particular, warrants significant caution. Phenols are known to be corrosive and can be rapidly absorbed through the skin, potentially leading to systemic toxicity. The hydrochloride salt form indicates that the compound is likely a water-soluble, crystalline solid at room temperature.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Based on the hazard assessment, a specific suite of PPE is mandatory to prevent exposure during handling and disposal operations. The causality is clear: each piece of equipment forms a critical barrier against a known risk.

  • Hand Protection: Wear nitrile or neoprene gloves. Phenolic compounds can degrade latex gloves, making them unsuitable. Double-gloving is recommended, especially when handling concentrated forms or cleaning up spills.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield must be worn in addition to goggles to protect the entire face.[5]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For tasks with a higher splash potential, such as cleaning up large spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5] If a fume hood is not available for a specific task, consult with your institution's Environmental Health & Safety (EHS) department for a respiratory protection assessment.

Spill Management Protocol: Immediate and Methodical Response

Accidental spills demand a swift, controlled, and safe response. The procedure differs based on the scale of the spill.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Contain and Absorb: Gently cover the spill with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[6] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, moisten the material slightly with water to prevent dust from becoming airborne, but do not flood the area.[7]

  • Collect Waste: Carefully scoop the absorbed material and spill residue using non-sparking tools and place it into a designated, sealable hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.[4][7]

  • Label and Dispose: Securely seal and label the waste container. Request a hazardous waste pickup from your institution's EHS department.

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain any vapors.

  • Alert Authorities: Activate the nearest fire alarm and notify your institution's EHS and emergency response teams.

  • Provide Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and the location.

The following diagram illustrates the workflow for spill response.

SpillResponseWorkflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size & Immediate Danger Spill->Assess AlertSmall Alert Nearby Personnel Assess->AlertSmall < 50 mL / 25 g No Immediate Danger Evacuate Evacuate Area Close Doors Assess->Evacuate > 50 mL / 25 g or Danger Present PPESmall Don Appropriate PPE AlertSmall->PPESmall ContainSmall Contain & Absorb Spill (e.g., Vermiculite) PPESmall->ContainSmall CollectSmall Collect Waste into Hazardous Waste Container ContainSmall->CollectSmall DeconSmall Decontaminate Area CollectSmall->DeconSmall DisposeSmall Seal, Label & Request Pickup DeconSmall->DisposeSmall AlertLarge Activate Alarm Call EHS/Emergency Services Evacuate->AlertLarge ProvideInfo Provide Spill Details to Responders AlertLarge->ProvideInfo DisposalDecisionTree cluster_waste_type Identify Waste Type cluster_actions Collection & Disposal Actions Start Generate Waste Containing 4-(2-Aminobutyl)phenol HCl IsSolid Solid Waste? (Unused chemical, spill debris, contaminated PPE) Start->IsSolid IsLiquid Liquid Waste? (Aqueous solutions, rinsates) Start->IsLiquid IsTrace Trace-Contaminated Labware? (Pipette tips, tubes) Start->IsTrace CollectSolid Collect in Labeled Solid Hazardous Waste Container IsSolid->CollectSolid Yes CollectLiquid Collect in Labeled Liquid Hazardous Waste Container IsLiquid->CollectLiquid Yes CollectTrace Collect in Labeled Puncture-Resistant Container IsTrace->CollectTrace Yes Store Store Sealed Container in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectTrace->Store Request Request Waste Pickup via EHS for Incineration Store->Request

Caption: Waste Disposal Decision Tree.

By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental protection.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793924, 4-(3-Aminobutyl)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Manufacture of Amino/Phenolic Resins: National Emission Standards for Hazardous Air Pollutants (NESHAP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • Newseed Chemical Co., Limited. (2015). Hordenine HCl MSDS. Retrieved from [Link]

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  • ResearchGate. (n.d.). Phenolic compound structures of priority pollutants (US EPA). Retrieved from [Link]

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Retrosynthesis Analysis

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4-(2-Aminobutyl)phenol hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.